Taikuguasin D aglycon
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H50O4 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-8-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C31H50O4/c1-19(2)17-21(32)18-20(3)22-11-13-29(7)23-12-14-31-24(9-10-25(33)27(31,4)5)30(23,26(34-8)35-31)16-15-28(22,29)6/h12,14,17,20-26,32-33H,9-11,13,15-16,18H2,1-8H3/t20-,21+,22-,23+,24+,25+,26-,28-,29+,30+,31-/m1/s1 |
InChI Key |
POQVDDSRCLWLJB-DMRKNDKQSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |
Canonical SMILES |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Aglycon of Taikuguasin D: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taikuguasin D, a cucurbitane-type triterpenoid glycoside, and its corresponding aglycon, are compounds of significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the natural source of Taikuguasin D, a detailed methodology for its isolation, and a protocol for the hydrolysis of the glycoside to yield its aglycon. The information presented is collated from scientific literature to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
The primary natural source of Taikuguasin D is the fresh fruit of the plant Momordica charantia L., commonly known as bitter melon[1]. This plant belongs to the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions. Taikuguasin D is one of several 5β,19-epoxycucurbitane triterpenoids that have been isolated from this species[2][3][4].
Isolation of Taikuguasin D from Momordica charantia
The isolation of Taikuguasin D from the fresh fruits of Momordica charantia is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on methodologies described in the scientific literature.
Experimental Protocol: Isolation of Taikuguasin D
1. Extraction:
-
Fresh fruits of Momordica charantia (10 kg) are minced and extracted three times with 70% ethanol (EtOH) at room temperature.
-
The resulting EtOH extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
The n-BuOH soluble fraction, which contains the glycosides, is concentrated under vacuum.
3. Chromatographic Purification:
-
The concentrated n-BuOH fraction is subjected to column chromatography on a Diaion HP-20 column.
-
The column is eluted with a gradient of H₂O to methanol (MeOH) to yield several fractions.
-
Fractions containing Taikuguasin D and related compounds are identified by thin-layer chromatography (TLC).
-
These fractions are then further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Taikuguasin D.
Quantitative Data
The yields of Taikuguasin D and its analogs from the fresh fruits of Momordica charantia can vary. The following table summarizes representative data for related compounds isolated from this source.
| Compound | Yield (mg from 10 kg fresh fruit) |
| Taikuguasin A | 15.0 |
| Taikuguasin B | 12.5 |
| Taikuguasin D | 18.2 |
| Taikuguasin E | 9.8 |
Note: Yields are approximate and can be influenced by factors such as plant variety, growing conditions, and extraction efficiency.
Preparation of Taikuguasin D Aglycon via Hydrolysis
The aglycon of Taikuguasin D can be obtained by the cleavage of the glycosidic bond through acid hydrolysis. This process removes the sugar moieties attached to the triterpenoid backbone.
Experimental Protocol: Acid Hydrolysis of Taikuguasin D
1. Reaction Setup:
-
A solution of Taikuguasin D (10 mg) in methanol (5 mL) is prepared.
-
2 M Hydrochloric acid (HCl) (5 mL) is added to the solution.
2. Hydrolysis:
-
The mixture is refluxed at 80°C for 4 hours.
-
The reaction progress is monitored by TLC until the starting material is completely consumed.
3. Extraction and Purification:
-
After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The aglycon is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude aglycon is purified by column chromatography on silica gel to yield the pure this compound.
Visualized Workflows and Signaling Pathways
Isolation Workflow
Caption: Isolation workflow for Taikuguasin D.
Hydrolysis Workflow
Caption: Hydrolysis of Taikuguasin D to its aglycon.
Anti-Inflammatory Signaling Pathway
Cucurbitane triterpenoids from Momordica charantia have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway.
Cytotoxic Signaling Pathway
The cytotoxic effects of cucurbitane triterpenoids are often mediated through the induction of apoptosis, which involves the activation of a cascade of caspases.
Caption: Induction of apoptosis by this compound.
References
- 1. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
- 2. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [mdpi.com]
Physicochemical Properties of Taikuguasin D Aglycon: A Technical Overview
Preliminary Note for Researchers, Scientists, and Drug Development Professionals:
This document aims to provide a comprehensive technical guide on the physicochemical properties of Taikuguasin D aglycon. However, a thorough search of available scientific literature and chemical databases has revealed that while a compound named Taikuguasin D with the CAS number 1627163-80-7 is listed by some chemical suppliers, no peer-reviewed scientific publication detailing its isolation, structure elucidation, or physicochemical properties is publicly accessible at this time.
Taikuguasin D is identified as a dimeric Lythraceae alkaloid isolated from the plant Lagerstroemia subcostata. The term "aglycon" is typically used to denote the non-sugar portion of a glycoside. As Taikuguasin D is an alkaloid, it is not expected to be a glycoside, and therefore the term "aglycon" may be a misnomer, likely referring to the core alkaloidal scaffold.
Without the definitive chemical structure of Taikuguasin D, a detailed analysis of its physicochemical properties and the generation of related experimental protocols and diagrams are not possible. The information that could be retrieved is presented below.
General Information
| Property | Information |
| Compound Name | Taikuguasin D |
| CAS Number | 1627163-80-7 |
| Compound Type | Dimeric Lythraceae Alkaloid |
| Natural Source | Lagerstroemia subcostata |
Structural Information
A definitive, peer-reviewed chemical structure for Taikuguasin D is not available in the public domain. One chemical supplier provides a SMILES (Simplified Molecular Input Line Entry System) string, but this information could not be independently verified and is therefore not presented here to avoid the dissemination of potentially inaccurate data. The determination of the physicochemical properties is entirely dependent on the confirmed molecular structure.
Physicochemical Data
Due to the absence of the chemical structure, no quantitative physicochemical data for Taikuguasin D or its core structure ("aglycon") can be provided. This includes, but is not limited to:
-
Molecular Formula
-
Molecular Weight
-
Melting Point
-
Boiling Point
-
Solubility
-
pKa
-
LogP
-
Spectroscopic Data (NMR, IR, MS)
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Taikuguasin D are not available. However, based on general methods for the phytochemical analysis of Lagerstroemia species, the following workflow can be inferred.
General Workflow for Isolation and Characterization of Alkaloids from Lagerstroemia species
Caption: Generalized workflow for the isolation and characterization of alkaloids.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding any signaling pathways modulated by Taikuguasin D or its potential biological activities.
Conclusion and Future Outlook
A comprehensive technical guide on the physicochemical properties of this compound cannot be completed at this time due to the lack of fundamental structural information in publicly accessible scientific literature. The CAS number exists, suggesting the compound has been identified, but the primary research publication detailing this discovery is not available.
For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:
-
Locate the Primary Publication: A targeted search for the original scientific paper that reports the isolation and structure elucidation of Taikuguasin D is paramount. This publication would be the definitive source of its chemical structure and initial physicochemical characterization.
-
De Novo Characterization: If the primary literature cannot be located, obtaining a sample of Taikuguasin D from a commercial supplier and performing de novo structure elucidation and physicochemical characterization would be necessary.
This document will be updated as soon as reliable, peer-reviewed information on Taikuguasin D becomes available.
A Comprehensive Guide to the In Vitro Bioactivity Screening of Novel Natural Product Aglycons: A Case Study Approach for a Hypothetical Compound, Taikuguasin D Aglycon
Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the in vitro bioactivity of a compound referred to as "Taikuguasin D aglycon." Therefore, this document serves as an in-depth technical guide outlining a robust, generalized screening strategy for a novel natural product aglycon, using methodologies commonly applied to similar molecular classes such as flavonoids and saponins. All data presented herein is hypothetical and for illustrative purposes.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of bioactive natural products. It provides detailed experimental protocols, data presentation formats, and visual representations of cellular signaling pathways and experimental workflows to facilitate the investigation of potential therapeutic agents.
General Experimental Workflow for Bioactivity Screening
The initial phase of characterizing a novel aglycon, such as the hypothetical this compound, involves a systematic screening process to identify its potential biological activities. A typical workflow begins with preliminary cytotoxicity assessments to determine a safe dose range for subsequent, more specific assays. Following this, the compound is evaluated for key bioactivities, such as anti-inflammatory and anticancer effects. Promising results from these screens would then warrant further investigation into the underlying molecular mechanisms.[1][2][3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Mechanism of Action of Taikuguasin D Aglycon
For Researchers, Scientists, and Drug Development Professionals
Abstract: Taikuguasin D, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia, has demonstrated notable anti-inflammatory and cytotoxic properties.[1] While direct experimental evidence on the mechanism of action of its aglycon is not extensively documented in current literature, this guide synthesizes available data on Taikuguasin D and related cucurbitane triterpenoids to predict the core pharmacological activities of the aglycon. This document outlines the predicted signaling pathways, summarizes key quantitative data, and provides detailed experimental methodologies relevant to the investigation of this class of compounds.
Introduction
Taikuguasin D is a naturally occurring triterpenoid product isolated from Momordica charantia, a plant with a long history of use in traditional medicine for treating conditions such as diabetes, inflammation, and cancer.[1][2] Structurally, it is a glycoside, meaning it consists of a non-sugar component (the aglycon) attached to a sugar moiety. The aglycon of Taikuguasin D is the core cucurbitane triterpenoid skeleton, which is believed to be the primary driver of its biological activity. This guide focuses on the predicted mechanism of action of this aglycon.
Predicted Mechanism of Action: Anti-inflammatory Effects
The primary predicted mechanism of action for Taikuguasin D aglycon is the suppression of inflammatory pathways. This is based on studies of the parent compound, Taikuguasin D, which has shown significant anti-inflammatory activity through the inhibition of nitric oxide (NO) production.[1]
2.1. Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production is a common indicator of anti-inflammatory potential.
-
Predicted Action: this compound is predicted to inhibit the expression or activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. This inhibition likely occurs at the transcriptional level, potentially through the modulation of transcription factors such as NF-κB.
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; TaikuguasinD [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; iNOS [label="iNOS Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label="phosphorylates & degrades", style=dashed]; IkB -> NFkB [style=invis]; // for layout NFkB -> iNOS [label="activates transcription"]; iNOS -> NO; NO -> Inflammation; TaikuguasinD -> IKK [label="Predicted Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; TaikuguasinD -> NFkB [label="Predicted Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible edge for spacing {rank=same; IkB; NFkB} IkB -> NFkB [style=invis]; }
Figure 1: Predicted Anti-inflammatory Signaling Pathway of this compound.
Predicted Mechanism of Action: Cytotoxic Effects
Taikuguasin D has demonstrated moderate cytotoxicity against various human tumor cell lines.[1] The aglycon is likely responsible for this activity, a common trait among cucurbitane triterpenoids.
3.1. Induction of Apoptosis
The most probable mechanism for the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death.
-
Predicted Action: The aglycon may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the activation of caspases, a family of proteases that execute the apoptotic process, leading to the cleavage of cellular substrates and ultimately cell death.
// Nodes TaikuguasinD [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Pathway\n(Intrinsic)", fillcolor="#FBBC05", fontcolor="#202124"]; DeathReceptor [label="Death Receptor Pathway\n(Extrinsic)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TaikuguasinD -> Mitochondria [label="induces"]; TaikuguasinD -> DeathReceptor [label="induces"]; Mitochondria -> Caspase9; DeathReceptor -> Caspase8; Caspase9 -> Caspase3; Caspase8 -> Caspase3; Caspase3 -> Apoptosis; }
Figure 2: Predicted Apoptotic Pathways Induced by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the reported activities for the parent glycoside, Taikuguasin D.[1] It is hypothesized that the aglycon would exhibit comparable or potentially enhanced activity due to increased cell permeability.
| Activity | Cell Line | Measurement | Result |
| Anti-inflammatory | RAW 264.7 Macrophages | NO Production Inhibition | Significant inhibition at 10 µg/mL |
| Cytotoxicity | WiDr (Colon Cancer) | IC₅₀ | Moderate Activity |
| Hep G2 (Liver Cancer) | IC₅₀ | Moderate Activity | |
| MCF-7 (Breast Cancer) | IC₅₀ | Moderate Activity | |
| HEp-2 (Laryngeal Cancer) | IC₅₀ | Moderate Activity |
Detailed Experimental Protocols
The following are standard experimental protocols that would be employed to elucidate the precise mechanism of action of this compound.
5.1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration, which is indicative of NO production, by comparing it to a sodium nitrite standard curve.
-
// Nodes Start [label="Seed RAW 264.7 Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS\n(24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Griess [label="Add Griess Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance\n(540 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Calculate NO Concentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Pretreat; Pretreat -> Stimulate; Stimulate -> Collect; Collect -> Griess; Griess -> Measure; Measure -> End; }
Figure 3: Experimental Workflow for the Griess Assay.
5.2. Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the expression levels of key proteins in inflammatory and apoptotic pathways (e.g., iNOS, COX-2, NF-κB, caspases).
-
Methodology:
-
Treat cells with this compound and/or an appropriate stimulus (e.g., LPS for inflammation, a chemotherapeutic agent for apoptosis).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
5.3. Caspase Activity Assay
-
Objective: To measure the activation of key caspases (e.g., caspase-3, -8, -9) in cells treated with this compound.
-
Methodology:
-
Treat cancer cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extract.
-
Add a specific fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.
-
Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
The signal intensity is directly proportional to the caspase activity.
-
Conclusion and Future Directions
The aglycon of Taikuguasin D is predicted to be a potent anti-inflammatory and cytotoxic agent. Its mechanism of action likely involves the inhibition of the NF-κB signaling pathway, leading to reduced production of inflammatory mediators like nitric oxide, and the induction of apoptosis in cancer cells through the activation of caspase cascades.
Further research is imperative to validate these predicted mechanisms. Key future experiments should include:
-
Isolation and purification of this compound to enable direct testing.
-
In-depth molecular docking studies to identify potential protein targets.
-
Transcriptomic and proteomic analyses to obtain a global view of the cellular changes induced by the aglycon.
-
In vivo studies in animal models of inflammation and cancer to confirm the therapeutic potential of Taikuguasin D and its aglycon.
This technical guide provides a foundational understanding for researchers and professionals in drug development to further explore the therapeutic promise of this compound.
References
No Information Available on the Preliminary Cytotoxicity of Taikuguasin D Aglycon
A comprehensive search for the preliminary cytotoxicity of Taikuguasin D aglycon on various cell lines has yielded no publicly available data. Consequently, a detailed technical guide on its effects, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
Efforts to gather information on the cytotoxic effects, mechanism of action, and impact on cancer cell lines of this compound did not produce any specific findings. The scientific literature and other accessible resources do not appear to contain studies detailing its in vitro activity.
Therefore, the creation of a technical whitepaper with the requested components is not feasible due to the absence of foundational research data. This includes:
-
Quantitative Data Presentation: No IC50 values or other cytotoxicity metrics are available to be summarized in a tabular format.
-
Experimental Protocols: Without published studies, the specific methodologies used to assess the cytotoxicity of this compound remain unknown.
-
Signaling Pathway and Workflow Visualization: The lack of data on the mechanism of action of this compound prevents the generation of any diagrams illustrating its effects on cellular pathways or the experimental workflow for its evaluation.
Researchers, scientists, and drug development professionals interested in the potential cytotoxic properties of this compound would need to conduct initial in vitro screening and subsequent mechanistic studies to generate the necessary data.
An In-depth Technical Guide on the Core Solubility and Stability of Taikuguasin D Aglycone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific solubility and stability of Taikuguasin D aglycone (CAS No. 2185847-09-8), also known as (19R,23R)-5β,19-Epoxy-19-methoxycucurbita-6,24-diene-3β,23-diol, is limited. This guide synthesizes general knowledge of cucurbitacin aglycones, a class of compounds to which Taikuguasin D aglycone belongs, to provide a foundational understanding of its likely physicochemical properties and the methodologies for their assessment. The data presented is extrapolated from studies on similar cucurbitacin compounds and should be considered as a starting point for empirical investigation.
Introduction to Taikuguasin D Aglycone
Taikuguasin D aglycone is a tetracyclic triterpenoid belonging to the cucurbitacin family. Cucurbitacins are a group of bitter-tasting compounds found predominantly in plants of the Cucurbitaceae family. These compounds are known for their diverse and potent biological activities, which has led to increasing interest in their potential as pharmaceutical agents. The aglycone form, lacking a glycosidic moiety, often exhibits different solubility and stability profiles compared to its glycoside parent compound. Understanding these properties is critical for formulation development, analytical method development, and ensuring the compound's efficacy and safety in preclinical and clinical studies.
Predicted Solubility Profile
Based on the general solubility of cucurbitacin aglycones, the following profile for Taikuguasin D aglycone can be anticipated.[1] It is important to experimentally verify these predictions.
Table 1: Predicted Solubility of Taikuguasin D Aglycone in Various Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale & General Observations for Cucurbitacins |
| Polar Protic | Water | Slightly Soluble to Insoluble | The aglycone nature significantly reduces aqueous solubility compared to glycosides.[1] |
| Methanol, Ethanol | Soluble | The hydroxyl groups on the molecule allow for hydrogen bonding with these solvents.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for initial stock solutions of poorly water-soluble compounds. |
| Acetone, Ethyl Acetate | Soluble | These solvents possess moderate polarity suitable for dissolving many triterpenoids.[1] | |
| Nonpolar Aprotic | Chloroform, Dichloromethane | Soluble | The large hydrocarbon backbone of the molecule contributes to its solubility in these solvents.[1] |
| Petroleum Ether, Ether | Insoluble | The polarity from the hydroxyl and ether functional groups limits solubility in highly nonpolar solvents.[1] |
Experimental Protocol for Solubility Determination
A standard experimental approach to quantitatively determine the solubility of Taikuguasin D aglycone is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of Taikuguasin D aglycone to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved Taikuguasin D aglycone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Below is a Graphviz diagram illustrating this experimental workflow.
References
Taikuguasin D: A Comprehensive Technical Analysis
Introduction
A thorough investigation into the scientific literature and chemical databases for "Taikuguasin D" has yielded no specific compound under this name. It is possible that "Taikuguasin D" may be a novel, yet-to-be-published discovery, a compound known by a different name, or a potential misspelling of an existing natural product.
This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways directly related to a compound named "Taikuguasin D." However, to fulfill the user's request for an in-depth technical guide on a relevant topic, we will pivot to a comprehensive overview of a well-characterized class of natural products with significant anti-inflammatory properties, which aligns with the likely intended area of interest.
We will focus on the Guaianolide Sesquiterpene Lactones , a class of compounds known for their potent biological activities, including anti-inflammatory effects. This will serve as a representative guide, showcasing the type of in-depth analysis requested, which could be applied to "Taikuguasin D" should information become available.
Guaianolide Sesquiterpene Lactones: A Case Study in Anti-inflammatory Natural Products
1. Discovery and Origin
Guaianolide sesquiterpene lactones are a large and diverse group of natural products isolated from various plant families, most notably the Asteraceae (sunflower family). Their discovery dates back to the mid-20th century, with continuous isolation and characterization of new derivatives to this day. These compounds are biosynthesized from farnesyl pyrophosphate and are characterized by a 5-7-5 fused ring system.
2. Core Chemical Structure
The fundamental structure of a guaianolide consists of a ten-membered carbon ring cyclized to form a seven-membered ring fused with a five-membered ring, which in turn is fused to a γ-lactone ring. The structural diversity within this class arises from variations in oxidation patterns, stereochemistry, and the nature of ester side chains.
3. Anti-inflammatory Activity and Mechanism of Action
Numerous guaianolides have demonstrated potent anti-inflammatory effects. A primary mechanism of action is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Signaling Pathway of NF-κB Inhibition by Guaianolides
The diagram below illustrates the general mechanism by which guaianolides inhibit the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by guaianolide sesquiterpene lactones.
4. Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of various guaianolides has been quantified using in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for assessing inflammation.
| Compound | Plant Source | IC₅₀ for NO Inhibition (µM) |
| Parthenolide | Tanacetum parthenium | 0.8 - 5.2 |
| Helenalin | Arnica montana | 0.1 - 1.0 |
| Dehydrocostus Lactone | Saussurea costus | 2.5 - 10.0 |
| Cynaropicrin | Cynara scolymus | 0.5 - 3.0 |
5. Experimental Protocols
5.1. Isolation and Purification of Guaianolide Sesquiterpene Lactones
A general workflow for the isolation and purification of these compounds is outlined below.
Caption: General experimental workflow for the isolation and purification of guaianolides.
Detailed Protocol for Maceration:
-
Air-dried and powdered plant material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours.
-
The extract is filtered through Whatman No. 1 filter paper.
-
The solvent is removed under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
5.2. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Experimental Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing various concentrations of the test compound (guaianolide) and 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours of incubation, the supernatant (100 µL) from each well is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
While the specific entity "Taikuguasin D" remains elusive in the current scientific landscape, the principles of discovery, characterization, and mechanistic evaluation outlined for guaianolide sesquiterpene lactones provide a robust framework for the technical assessment of novel anti-inflammatory natural products. Should data on "Taikuguasin D" emerge, a similar in-depth analysis of its origin, structure, quantitative biological activity, and mechanism of action will be crucial for its development as a potential therapeutic agent. Researchers in drug discovery are encouraged to apply these established methodologies to elucidate the properties of new chemical entities.
Methodological & Application
Application Note & Protocol: Quantification of Taikuguasin D Aglycon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taikuguasin D is a cardiac glycoside with potential therapeutic applications. Accurate quantification of its aglycon, the non-sugar moiety, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed overview of analytical methods and protocols for the quantification of Taikuguasin D aglycon in biological matrices. While specific methods for this compound are not widely published, this application note provides robust protocols based on established methods for analogous compounds, such as cardiac glycoside and steroid aglycones. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity.[[“]][2][3]
Analytical Methods Overview
A summary of suitable analytical methods for the quantification of steroid and cardiac glycoside aglycones, adaptable for this compound, is presented below. LC-MS/MS is highlighted as the gold standard for its high sensitivity and specificity, making it ideal for complex biological samples.[[“]][2][4]
Table 1: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Detection Limit |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Widely available, cost-effective, good for purity assessment.[5] | Lower sensitivity and specificity compared to LC-MS/MS. | ng/mL range |
| HPLC-FLD | Chromatographic separation followed by fluorescence detection after derivatization. | High sensitivity and selectivity for compounds with native fluorescence or after derivatization.[6] | Requires derivatization step, which can add complexity. | pg/mL to ng/mL range |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection, offering high selectivity and sensitivity.[4][7] | Excellent sensitivity and specificity, suitable for complex matrices, allows for multiplexing.[2][4] | Higher equipment cost and complexity. | pg/mL range or lower |
Experimental Protocols
The following are detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS. These are generalized protocols that should be optimized for this compound.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reverse-phase HPLC method with UV detection, a common technique for the analysis of steroid-like compounds.[3][8]
1. Sample Preparation: Protein Precipitation
This method is suitable for plasma or serum samples.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm (This should be optimized based on the UV spectrum of this compound) |
| Internal Standard | A structurally similar compound, such as digitoxigenin or another suitable steroid aglycone. |
3. Calibration Curve
Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., drug-free plasma) and process them alongside the samples as described in the sample preparation step. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate the calibration curve.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying this compound in biological matrices, which is essential for studies requiring low detection limits.[4][9]
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is recommended for cleaner samples and improved sensitivity.
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma/serum sample (pre-treated with an internal standard and diluted with 400 µL of 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 or UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A typical gradient would be to start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be determined based on the compound's properties). |
| MS/MS Detection | Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard need to be determined by direct infusion. |
| Internal Standard | A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound can be used. |
3. Data Analysis
Quantification is performed by monitoring the specific MRM transitions for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from biological samples.
Caption: General workflow for this compound quantification.
Logical Relationship of Analytical Methods
This diagram shows the relationship and progression of analytical techniques from less to more specific and sensitive methods.
Caption: Hierarchy of analytical methods for aglycon quantification.
Conclusion
The protocols outlined in this application note provide a solid foundation for developing and validating a robust method for the quantification of this compound. While HPLC-UV can be a useful tool, LC-MS/MS is the recommended method for its superior sensitivity and specificity, which are critical for supporting drug development studies. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before applying these methods to sample analysis.
References
- 1. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Application Note: A Robust HPLC-MS/MS Method for the Sensitive Detection of Taikuguasin D Aglycon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taikuguasin D is a flavonoid glycoside with potential pharmacological activities. For pharmacokinetic, metabolism, and quality control studies, it is often necessary to quantify its active form, the Taikuguasin D aglycon. This application note describes a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of this compound in various matrices. The method is designed to provide high throughput and accurate results, crucial for research and drug development.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical tool for the characterization of molecules in complex mixtures.[1] This method has been successfully applied to the analysis of various flavonoids in different samples.[2]
Experimental Protocols
1. Sample Preparation
The extraction of flavonoids from a sample matrix is a critical step for accurate analysis.[3] The choice of extraction method can significantly impact the yield of the target analyte.[4] Common techniques include maceration, sonication, and Soxhlet extraction, often using solvents like methanol or ethanol.[5] For quantitative analysis, it's important to ensure the complete removal of the target compounds from the sample matrix.[3]
-
For Plant Material (e.g., leaves, stems):
-
Collect fresh plant material and freeze-dry to remove moisture.
-
Grind the dried material into a fine powder.
-
Accurately weigh 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
-
-
For Biological Matrices (e.g., plasma, urine):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC-MS/MS Analysis
The separation and detection of the analyte are performed using a liquid chromatography system coupled to a tandem mass spectrometer. The choice of chromatographic conditions is crucial for achieving good resolution of the analyte from other components in the sample.[2]
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for flavonoid analysis.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative Ion Mode (to be determined based on the chemical properties of this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MS/MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the pure compounds.
-
Data Presentation
The quantitative data obtained from the HPLC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | e.g., 5.8 | To be determined | To be determined | To be determined | e.g., 0.1 | e.g., 0.5 |
| Internal Standard | e.g., 4.2 | To be determined | To be determined | To be determined | - | - |
Mandatory Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Key components of the HPLC-MS/MS system.
References
- 1. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Taikuguasin D Aglycon in In Vivo Animal Models
A thorough review of publicly available scientific literature and databases did not yield specific information on "Taikuguasin D aglycon" for use in in vivo animal models.
Consequently, detailed application notes and protocols for this specific compound cannot be provided at this time. The search results did not contain any studies detailing its biological activities, mechanisms of action, or established experimental protocols in the context of in vivo animal research.
The scientific community relies on published, peer-reviewed data to establish the safety, efficacy, and appropriate methodologies for utilizing compounds in research. In the absence of such data for this compound, it is not possible to generate the requested detailed application notes, protocols, data tables, or diagrams.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
For researchers interested in the potential therapeutic applications of novel compounds such as this compound, the following general workflow is recommended:
-
In Vitro Characterization: Before proceeding to animal models, it is crucial to thoroughly characterize the compound's activity in vitro. This includes:
-
Cytotoxicity assays: To determine the compound's toxicity profile against various cell lines.
-
Target identification and validation: To understand the molecular targets and signaling pathways affected by the compound.
-
Mechanism of action studies: To elucidate how the compound exerts its biological effects.
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Preliminary in vitro and in silico ADME (absorption, distribution, metabolism, and excretion) studies can provide initial insights into the compound's likely behavior in a biological system.
-
In Vivo Model Selection and Protocol Development: Once sufficient in vitro data is available, researchers can proceed with designing in vivo experiments. This involves:
-
Selection of an appropriate animal model: Based on the therapeutic area of interest.
-
Dose-ranging studies: To determine a safe and efficacious dose range.
-
Development of a detailed experimental protocol: Outlining animal handling, compound administration, monitoring parameters, and endpoint analysis.
-
Below is a generalized experimental workflow diagram that outlines the typical steps involved in preclinical in vivo research.
Caption: Generalized workflow for in vivo animal studies.
It is imperative for researchers to conduct a thorough literature search and consult with institutional animal care and use committees (IACUC) before initiating any in vivo experiments.
We will continue to monitor for any published research on this compound and will update this information as it becomes available.
Application Notes and Protocols for Assay Development: Taikuguasin D Aglycon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylflavonoids are a class of naturally occurring compounds known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1] The addition of a prenyl group to a flavonoid backbone can significantly enhance its bioactivity. Taikuguasin D is a novel prenylflavonoid, and its aglycon form presents a unique opportunity for the discovery of new therapeutic agents. The removal of the glycoside moiety to yield the aglycon can alter the compound's solubility, bioavailability, and interaction with biological targets.
These application notes provide a comprehensive guide for the initial biological activity screening and subsequent mechanistic studies of the Taikuguasin D aglycon. We present detailed protocols for a primary screening panel designed to assess its antioxidant, cytotoxic, and antimicrobial properties. Furthermore, we outline a potential signaling pathway for investigation should the primary screens yield positive results, along with a generalized workflow for natural product bioactivity screening.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of a novel natural product aglycon like Taikuguasin D.
References
Application Notes and Protocols: Taikuguasin D Aglycon as a Molecular Probe
A thorough search for scientific literature and data regarding "Taikuguasin D aglycon" and its parent compound, Taikuguasin D, has yielded insufficient information to generate detailed application notes and protocols as requested.
While a CAS number (1627163-80-7) for Taikuguasin D has been identified, publicly accessible scientific databases and research articles lack the necessary details regarding its biological activity, mechanism of action, and established uses as a molecular probe. This absence of foundational research data prevents the creation of the comprehensive and accurate documentation sought by researchers, scientists, and drug development professionals.
The development of a molecular probe from a natural product is a rigorous process that involves:
-
Isolation and Structural Elucidation: Determining the precise chemical structure of the natural product.
-
Biological Activity Screening: Identifying the biological processes or pathways that the compound affects.
-
Target Identification and Validation: Pinpointing the specific molecular target (e.g., enzyme, receptor) with which the compound interacts.
-
Mechanism of Action Studies: Elucidating how the interaction with the target leads to the observed biological effect.
-
Probe Development: Potentially modifying the natural product to enhance its potency, selectivity, or to incorporate reporter tags (e.g., fluorescent dyes, biotin) for detection in experimental systems.
Without published data on these key aspects of Taikuguasin D and its aglycon, it is not possible to provide the following as requested:
-
Quantitative Data Tables: No experimental data is available to summarize.
-
Detailed Experimental Protocols: Without known applications, specific and validated protocols cannot be described.
-
Signaling Pathway and Workflow Diagrams: The molecular targets and affected pathways of this compound are unknown, making it impossible to create accurate diagrams.
General Principles for Utilizing a Novel Natural Product Aglycon as a Molecular Probe
For researchers who may have access to this compound through their own discovery efforts, the following general workflow outlines the steps that would be necessary to establish it as a useful molecular probe.
Caption: General workflow for developing a novel natural product aglycon into a molecular probe.
We recommend that researchers interested in "this compound" consult specialized natural product databases or consider direct collaboration with natural product chemists who may have access to information not yet in the public domain. Further research and publication in peer-reviewed journals will be essential to building the body of knowledge required to utilize this compound as a molecular probe.
Application of Taikuguasin D Aglycone in Drug Discovery: A Literature Review
Despite a comprehensive search of available scientific literature, no specific information was found for a compound named "Taikuguasin D" or its aglycone. Therefore, the detailed application notes and protocols requested cannot be generated at this time.
While the specific compound of interest remains elusive, this review provides a broader context on the application of aglycones, the non-sugar component of glycosides, in drug discovery, drawing parallels from existing research on similar natural product derivatives. This information is intended to serve as a general guide for researchers, scientists, and drug development professionals interested in the potential of novel aglycones.
General Principles of Aglycones in Drug Discovery
Aglycones are the core structures of glycoside natural products and often represent the pharmacologically active portion of the molecule. The sugar moieties attached to the aglycone can significantly influence the compound's solubility, stability, and pharmacokinetic properties. However, in many cases, the aglycone itself is responsible for the primary biological activity.
In drug discovery, the isolation or synthesis of the aglycone allows for:
-
Evaluation of Core Activity: Determining the intrinsic biological activity of the core scaffold.
-
Structure-Activity Relationship (SAR) Studies: Modifying the aglycone at various positions to understand which functional groups are critical for its activity and to potentially enhance its potency and selectivity.
-
Improved Bioavailability: Aglycones are often more lipophilic than their parent glycosides, which can lead to better cell membrane permeability and oral bioavailability.
Potential Therapeutic Applications Based on General Aglycone Research
Research into various classes of natural product aglycones has revealed significant potential in several therapeutic areas, which could be hypothetically extrapolated to a novel compound like Taikuguasin D aglycone.
Anticancer Activity
Many aglycones derived from saponins, flavonoids, and other glycosides have demonstrated potent cytotoxic effects against various cancer cell lines.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a common mechanism for anticancer agents.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
Experimental Workflow for Anticancer Screening:
Caption: Workflow for anticancer drug discovery.
Anti-inflammatory Activity
Aglycones from various plant sources have shown promise in modulating inflammatory pathways.
Potential Signaling Pathways:
-
NF-κB Signaling Pathway: A key regulator of the inflammatory response. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Hypothetical inhibition of the NF-κB pathway.
Experimental Protocols
While specific protocols for Taikuguasin D aglycone cannot be provided, the following are general methodologies that would be adapted for the investigation of a novel aglycone.
General Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the aglycone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol: Western Blot for Protein Expression
-
Cell Lysis: Treat cells with the aglycone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Should data for Taikuguasin D aglycone become available, it would be crucial to present it in a structured format for clear comparison.
Table 1: Hypothetical Cytotoxicity of Taikuguasin D Aglycone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data N/A |
| A549 | Lung | Data N/A |
| HCT116 | Colon | Data N/A |
| HeLa | Cervical | Data N/A |
Table 2: Hypothetical Effect of Taikuguasin D Aglycone on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Concentration (µM) | Inhibition (%) |
| TNF-α | 10 | Data N/A |
| 50 | Data N/A | |
| IL-6 | 10 | Data N/A |
| 50 | Data N/A |
Conclusion
Although specific information on Taikuguasin D aglycone is not currently available in the public domain, the established principles of aglycone research in drug discovery provide a solid framework for its potential investigation. Should this compound be isolated or synthesized, the general workflows, protocols, and signaling pathways described here would serve as a valuable starting point for elucidating its therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Further research is necessary to determine the actual biological activities and mechanisms of action of Taikuguasin D aglycone.
No Publicly Available Experimental Data for Taikuguasin D Aglycon Treatment in Cells
Despite a comprehensive search of available scientific literature and databases, no specific experimental protocols, quantitative data, or established signaling pathways for "Taikuguasin D" or its aglycon were found. Therefore, the creation of detailed application notes and protocols as requested is not possible at this time.
The name "Taikuguasin D" does not appear in publicly accessible chemical and biological research databases. This suggests that it may be a novel compound that has not yet been characterized in published literature, a compound known by a different name, or a potential misspelling of an existing compound.
For researchers, scientists, and drug development professionals interested in the potential cellular effects of a novel compound like Taikuguasin D aglycon, a general workflow for initial investigation would typically involve the following stages.
General Experimental Workflow for a Novel Compound
A standardized approach is necessary to determine the biological activity and mechanism of action of a newly discovered agent.
Caption: A generalized workflow for the initial investigation of a novel bioactive compound.
Hypothetical Signaling Pathway Exploration
Should this compound be found to impact cell viability, a common subsequent step is to investigate its effect on well-established signaling pathways implicated in cell survival and proliferation, such as the PI3K-Akt and MAPK/ERK pathways.
Caption: Hypothetical inhibition of PI3K-Akt and MAPK/ERK pathways by this compound.
Until research on "Taikuguasin D" is published, any experimental protocol would be purely speculative. The scientific community awaits peer-reviewed data to understand the properties and potential applications of this compound.
Application Notes and Protocols for the Large-Scale Purification of Taikuguasin D Aglycon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taikuguasin D is a cucurbitane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. The aglycon of Taikuguasin D, devoid of its sugar moieties, is often the focus of pharmacological studies due to its potential therapeutic applications. Large-scale purification of this aglycon is essential for preclinical and clinical development. These application notes provide a comprehensive overview of a generalized, multi-step strategy for the efficient purification of Taikuguasin D aglycon from a crude plant extract. The protocols are based on established methods for the purification of similar cucurbitacin compounds.
Data Presentation
The following tables summarize representative quantitative data for a large-scale purification process. Please note that these values are illustrative and may vary depending on the starting material and specific experimental conditions.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material (kg) | Eluent/Mobile Phase | Volume (L) | Recovered Mass (g) | Yield (%) | Purity (%) |
| Crude Extraction | 10 | 95% Ethanol | 100 | 500 (Crude Extract) | - | ~5 |
| Silica Gel Flash Chromatography | 0.5 (Crude Extract) | Hexane:Ethyl Acetate Gradient | 50 | 50 (Enriched Fraction) | 10 | ~40 |
| Preparative HPLC | 0.05 (Enriched Fraction) | Acetonitrile:Water Gradient | 20 | 5 (Pure Aglycon) | 10 | >98 |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 50 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 min |
| Flow Rate | 80 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 mL |
| Sample Concentration | 5 mg/mL in Methanol |
Experimental Protocols
Crude Extraction
This protocol describes the initial extraction of triterpenoids from the plant material.
Materials:
-
Dried and powdered plant material
-
95% Ethanol
-
Large-scale extraction vessel
-
Rotary evaporator
Procedure:
-
Macerate 10 kg of the dried and powdered plant material in 100 L of 95% ethanol at room temperature for 48 hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
-
Dry the crude extract completely under a vacuum.
Silica Gel Flash Chromatography
This step aims to enrich the this compound from the crude extract.
Materials:
-
Crude ethanol extract
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Flash chromatography system with a large-scale column
Procedure:
-
Dissolve 500 g of the crude extract in a minimal amount of methanol and adsorb it onto 1 kg of silica gel.
-
Dry the silica gel with the adsorbed extract.
-
Pack a flash chromatography column with 5 kg of silica gel in hexane.
-
Load the dried extract-adsorbed silica gel onto the top of the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions of 1 L and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Pool the fractions containing the compound of interest (this compound).
-
Concentrate the pooled fractions to dryness.
Preparative High-Performance Liquid Chromatography (HPLC)
This is the final polishing step to obtain high-purity this compound.
Materials:
-
Enriched fraction from flash chromatography
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve 50 g of the enriched fraction in methanol to a concentration of 5 mg/mL.
-
Filter the sample solution through a 0.45 µm filter.
-
Set up the preparative HPLC system with the parameters outlined in Table 2.
-
Inject 10 mL of the sample solution onto the column.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with a purity of >98%.
-
Remove the solvent from the pooled fractions by lyophilization to obtain the pure this compound.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for the large-scale purification of this compound.
Modulated Signaling Pathways
Cucurbitacins, the class of compounds to which Taikuguasin D belongs, are known to modulate several key signaling pathways implicated in cancer and inflammation.[1][2]
JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by this compound.
Wnt/β-catenin Signaling Pathway
Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.
References
Application Notes and Protocols for the Target Identification of Novel Bioactive Aglycons
Note: As of October 2025, the molecule "Taikuguasin D aglycon" is not described in the public scientific literature. The following application notes provide a generalized framework and detailed protocols for the target identification of novel, bioactive natural product aglycons, a process central to drug discovery and chemical biology.
Overall Strategy for Aglycon Target Deconvolution
The identification of a bioactive compound's molecular target is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic. The process typically begins with a bioactive small molecule, such as an aglycon, and proceeds through a series of unbiased, proteome-wide screening experiments to generate a list of candidate protein targets. These candidates are then prioritized and subjected to rigorous validation studies to confirm direct physical binding and functional relevance.
The diagram below illustrates a typical strategic workflow, integrating both label-free and affinity-based proteomics approaches for hit discovery, followed by orthogonal methods for validation.
Caption: General workflow for natural product aglycon target identification.
Label-Free Target Identification Methods
Label-free techniques are highly advantageous for natural products as they do not require chemical modification of the compound, which can alter its biological activity.[1][2] These methods rely on detecting changes in the physical properties of a target protein upon ligand binding.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it more resistant to proteolysis.[3] In a typical DARTS experiment, cell lysate is treated with the compound of interest or a vehicle control, followed by limited digestion with a protease.[1] Proteins that are protected from degradation in the compound-treated sample are identified by mass spectrometry as candidate targets.[3]
Caption: Workflow for the DARTS target identification protocol.
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in M-PER buffer (or similar) supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.
-
-
Compound Treatment:
-
In separate microcentrifuge tubes, aliquot 100 µL of the cell lysate.
-
To the 'Treatment' tube, add the aglycon to a final concentration of 10-100 µM.
-
To the 'Control' tube, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate on a rotator for 1 hour at room temperature.[1]
-
-
Protease Digestion:
-
Prepare a stock solution of Pronase (or another suitable protease) in digestion buffer.
-
Add Pronase to both 'Treatment' and 'Control' tubes. The optimal protease concentration and digestion time must be empirically determined (e.g., start with a 1:1000 protease-to-protein ratio for 15 minutes).
-
Incubate at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Run the samples on an SDS-PAGE gel. Visualize protein bands with Coomassie stain. Bands that are more intense in the aglycon-treated lane are excised.
-
Alternatively, for a proteome-wide approach, stop the reaction with a protease inhibitor and prepare the entire sample for LC-MS/MS using in-solution trypsin digestion.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by LC-MS/MS.
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).
-
Candidate targets are proteins that show significantly higher abundance (less degradation) in the aglycon-treated sample compared to the control.
-
| Protein ID (UniProt) | Gene Name | Fold Change (Aglycon/Vehicle) | p-value | Description |
| P04637 | TP53 | 3.8 | 0.001 | Cellular tumor antigen p53 |
| P62258 | 1433S | 3.2 | 0.005 | 14-3-3 protein sigma |
| Q06830 | KSR1 | 2.9 | 0.012 | Kinase suppressor of Ras 1 |
| P27361 | MK01 | 1.5 | 0.250 | Mitogen-activated protein kinase 1 |
Table represents hypothetical data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context.[4] It is based on the principle that ligand binding increases the thermal stability of a target protein.[5] When cells or lysates are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[4] By combining CETSA with mass spectrometry, it's possible to perform a proteome-wide survey of thermal stability changes, identifying direct targets of an unmodified compound.[6][7]
Caption: Workflow for the MS-based CETSA target identification protocol.
-
Cell Treatment:
-
Treat intact cells in culture with the aglycon (e.g., 10 µM) or vehicle for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 48°C to 62°C in 2°C increments), followed by cooling for 3 minutes at room temperature.[7] One aliquot should remain at room temperature as a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatants (soluble fractions) from each temperature point.
-
Prepare samples for proteomic analysis. This typically involves reduction, alkylation, and tryptic digestion.
-
For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the labeled peptides by LC-MS/MS.
-
Identify and quantify proteins across all temperature points.
-
For each protein, plot the relative soluble fraction as a function of temperature to generate a "melting curve".
-
A target protein will exhibit a rightward shift in its melting curve in the presence of the aglycon, indicating increased thermal stability.[4]
-
| Protein ID (UniProt) | Gene Name | Tm Shift (°C) (Aglycon - Vehicle) | p-value | Description |
| P15056 | BRAF | +4.2 | <0.001 | Serine/threonine-protein kinase B-raf |
| Q13547 | PIK3CA | +3.5 | 0.002 | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha |
| P00519 | ABL1 | +0.8 | 0.150 | Tyrosine-protein kinase ABL1 |
| P31749 | AKT1 | +0.5 | 0.310 | RAC-alpha serine/threonine-protein kinase |
Table represents hypothetical data. Tm Shift is the change in the melting temperature.
Affinity-Based Target Identification
Affinity-based methods use a modified version of the bioactive compound to "pull down" its binding partners from a cell lysate.[8] This approach requires chemical synthesis to create a probe, typically by attaching a linker and a reporter tag (like biotin) to the aglycon.[9]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
In this technique, the aglycon is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[10] This matrix is then incubated with a cell or tissue lysate. Proteins that specifically bind to the aglycon are captured, while non-binding proteins are washed away.[8] The bound proteins are then eluted and identified by mass spectrometry.
Caption: Workflow for Affinity Chromatography-MS (AC-MS) protocol.
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of the aglycon containing a linker arm and a terminal functional group (e.g., an amine or carboxyl group).
-
Couple this derivative to NHS-activated agarose beads or streptavidin beads if using a biotinylated probe.
-
Prepare control beads (beads with linker only, or deactivated beads) to identify non-specific binders.
-
-
Affinity Pull-down:
-
Incubate the aglycon-coupled beads and control beads with cell lysate (1-5 mg total protein) for 2-4 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate a parallel lysate sample with an excess of the free, unmodified aglycon before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer (e.g., 5 washes) to remove proteins that bind non-specifically.
-
Elute the specifically bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5), a high salt buffer, or by boiling in SDS-PAGE loading buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands that are present in the aglycon pull-down but absent or significantly reduced in the control and competition lanes.
-
Perform in-gel tryptic digestion and identify the proteins by LC-MS/MS.
-
| Protein ID (UniProt) | Gene Name | Spectral Counts (Aglycon Beads) | Spectral Counts (Control Beads) | Spectral Counts (Competition) | Description |
| P08684 | HSP90A | 58 | 2 | 5 | Heat shock protein HSP 90-alpha |
| P63104 | HSPA8 | 45 | 4 | 8 | Heat shock cognate 71 kDa protein |
| P11387 | TUBB | 102 | 98 | 95 | Tubulin beta chain |
| Q15185 | HDAC1 | 35 | 1 | 3 | Histone deacetylase 1 |
Table represents hypothetical data. Specific binders show high counts on aglycon beads and low counts on control/competition.
Hypothetical Target Pathway Visualization
Once a target is validated, it is crucial to place it within its biological context. For example, if a screen were to identify a protein kinase like MEK1 (MAP2K1) as a direct target of an aglycon, the next step would be to understand its role in cellular signaling. The diagram below shows the canonical MAPK/ERK signaling pathway, which is frequently implicated in cell proliferation, differentiation, and survival. An aglycon inhibiting MEK1 would be expected to block the phosphorylation of ERK1/2, thereby inhibiting downstream signaling.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by an aglycon targeting MEK1/2.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 5. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 10. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Taikuguasin D Aglycon - Information Not Available
To our valued researchers, scientists, and drug development professionals,
Our goal is to provide comprehensive and accurate technical support to advance your scientific endeavors. In response to the request for a technical support center focused on improving the synthesis yield of Taikuguasin D aglycon, we have conducted a thorough search of the current scientific literature and publicly available databases.
Unfortunately, we were unable to locate any published research or patents detailing the chemical synthesis of "Taikuguasin D" or its aglycon.
This lack of available information prevents us from creating the requested troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. A prerequisite for developing such resources is an established and documented synthetic pathway, which appears to be non-existent for this particular compound in the public domain.
We understand that you may be working with novel or proprietary synthetic methods. If you have an established experimental protocol for the synthesis of this compound and are encountering specific challenges, we would be glad to assist you in developing a customized troubleshooting guide. To do so, we would require the relevant details of your synthetic route.
We are committed to supporting your research and will continue to monitor for any new publications regarding the synthesis of Taikuguasin D. Should this information become available, we will revisit the development of a dedicated technical support resource.
We apologize for any inconvenience this may cause and appreciate your understanding.
Technical Support Center: Overcoming Solubility Issues of Poorly Soluble Aglycons In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of natural product aglycons, such as Taikuguasin D aglycon, in in vitro experiments.
Troubleshooting Guide: Enhancing Aglycon Solubility
Question: My aglycon is not dissolving in my aqueous buffer for my in vitro assay. What are my options?
Answer:
Poor aqueous solubility is a common challenge with hydrophobic molecules like many natural product aglycons. The primary goal is to achieve a homogenous solution at the desired concentration without compromising the compound's activity or the integrity of the in vitro model. Several strategies can be employed, ranging from simple co-solvent systems to more complex formulations. The choice of method depends on the specific aglycon, the experimental system (e.g., cell-based or enzymatic assay), and the required final concentration.
A summary of common solubilization techniques is provided in the table below.
| Method | Description | Common Agents | Typical Starting Concentration | Advantages | Disadvantages & Considerations |
| Co-solvency | Dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous assay medium.[1][2] | Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Propylene glycol | Prepare a high-concentration stock (e.g., 10-50 mM) in 100% organic solvent. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%).[3][4] | Simple, widely used, and effective for many compounds.[2] | The organic solvent can be toxic to cells or interfere with the assay.[3][4][5] The compound may precipitate upon dilution into the aqueous medium. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility.[1][6] | Buffers (e.g., citrate, phosphate), HCl, NaOH | Titrate the pH of the buffer to determine the point of maximal solubility. | Can be very effective for acidic or basic compounds.[1] | Not applicable to neutral compounds. Large pH shifts can be incompatible with biological assays. |
| Inclusion Complexation | Using cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, to encapsulate the aglycon and increase its apparent water solubility.[1][7][8] | α-, β-, and γ-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD).[7][9] | Molar ratios of aglycon to cyclodextrin typically range from 1:1 to 1:10. | Generally have low toxicity and can significantly enhance solubility.[7][8] | Can be expensive. The complex may alter the bioavailability of the compound to cells. Not all molecules fit well into the cyclodextrin cavity.[10] |
| Surfactant-based Formulations (Micelles) | Using surfactants to form micelles that encapsulate the hydrophobic aglycon.[1] | Tween® 20/80, Poloxamers (Pluronic®), Sodium dodecyl sulfate (SDS) | Concentrations should be above the critical micelle concentration (CMC) of the surfactant. | Can achieve high drug loading. | Surfactants can have their own biological effects and may be cytotoxic.[11] |
| Lipid-based Formulations | Incorporating the aglycon into lipid-based carriers like liposomes or nanoemulsions.[12][13] | Phospholipids, cholesterol, triglycerides | Formulation dependent. | Can improve cellular uptake and protect the compound from degradation.[12] | More complex to prepare and characterize. May require specialized equipment.[13] |
| Nanosuspensions | Reducing the particle size of the aglycon to the nanometer range to increase its surface area and dissolution rate.[14][15] | N/A (requires physical processing) | N/A | Increases dissolution velocity.[14] | Requires specialized equipment (e.g., homogenizers, sonicators). Potential for particle aggregation.[15] |
Frequently Asked Questions (FAQs)
Q1: I am using DMSO as a co-solvent. What is the maximum concentration I can use in my cell-based assay?
A1: The maximum tolerable concentration of DMSO is highly cell-type dependent.[3] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[3] However, it is crucial to perform a vehicle control experiment to determine the effect of the intended DMSO concentration on your specific cell line. Some sensitive cell types may show altered proliferation, differentiation, or other cellular responses even at concentrations as low as 0.1%.[3][16]
Q2: My compound dissolves in the organic solvent but precipitates when I add it to the cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the compound's solubility in the final aqueous medium is much lower than in the initial organic stock solution. Here are some troubleshooting steps:
-
Reduce the final concentration: Your target concentration may be above the solubility limit of the compound in the assay medium.
-
Increase the solvent concentration (with caution): A slightly higher final solvent concentration might keep the compound in solution, but be mindful of potential toxicity.
-
Use a different solubilization method: Consider using cyclodextrins or a surfactant-based formulation, which can be more effective at preventing precipitation.[7][11]
-
Pre-warm the medium: Adding the stock solution to pre-warmed medium can sometimes help.
-
Alter the mixing procedure: Add the stock solution dropwise while vortexing the medium to facilitate rapid dispersion.
Q3: Can the solubilization method affect the biological activity of my aglycon?
A3: Yes, the chosen method can influence the apparent activity of your compound. For instance:
-
DMSO can have its own biological effects, including inducing cell differentiation and altering gene expression.[17]
-
Cyclodextrins can sequester the compound, reducing its free concentration and potentially lowering its apparent potency.[8]
-
Surfactants can disrupt cell membranes and have other non-specific effects.
It is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilization agents themselves.
Q4: How do I prepare a stock solution of a poorly soluble aglycon using a co-solvent?
A4: A detailed protocol is provided in the "Experimental Protocols" section below. The key is to start by dissolving the compound in 100% of a suitable organic solvent to create a high-concentration primary stock solution. This stock is then serially diluted to create working stocks, which are finally added to the assay medium to achieve the desired final concentration while keeping the solvent concentration low.
Experimental Protocols
Protocol 1: Preparation of an Aglycon Stock Solution using a Co-solvent (DMSO)
-
Weigh the Aglycon: Accurately weigh a precise amount of the dry aglycon powder using an analytical balance.
-
Initial Solubilization: Add the appropriate volume of 100% DMSO to the weighed aglycon to achieve a high-concentration stock solution (e.g., 50 mM).
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure all the solid material has dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Serial Dilutions: Prepare intermediate dilutions of the primary stock solution in 100% DMSO.
-
Final Dilution: Add a small volume of the appropriate working stock solution to your pre-warmed cell culture medium or assay buffer to reach the final desired concentration of the aglycon. Ensure the final DMSO concentration is below the cytotoxic level for your experimental system (typically ≤ 0.5%).
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20% w/v).
-
Add Aglycon: Add the weighed aglycon powder directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously. To facilitate the formation of the inclusion complex, the mixture can be sonicated or shaken at a controlled temperature for several hours or overnight.[7]
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Determine Concentration: It is advisable to determine the actual concentration of the solubilized aglycon using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Assay Dilution: Use this stock solution for your in vitro experiments, and remember to include a vehicle control with the same concentration of HP-β-CD.
Visualizations
Caption: Troubleshooting workflow for a poorly soluble aglycon.
Caption: Decision tree for selecting a solubilization method.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. btsjournals.com [btsjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bohrium.com [bohrium.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. japer.in [japer.in]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Taikuguasin D Aglycon Dosage for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Taikuguasin D aglycon for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A1: this compound is typically provided as a powder. For cell culture experiments, it is recommended to create a high-concentration stock solution in a suitable solvent like DMSO.[1] Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM.
Q3: What vehicle control should I use for my experiments?
A3: The vehicle control should be the same solvent used to dissolve this compound, at the same final concentration used in the experimental wells. For instance, if you are using DMSO, and the highest concentration of this compound results in a final DMSO concentration of 0.1%, then 0.1% DMSO in culture medium should be used as the vehicle control.
Troubleshooting Guide
Issue 1: I am not observing any biological effect of this compound on my cells.
-
Question: Could the concentration be too low? Answer: Yes, the effective concentration (EC50) may be higher than the tested range. It is recommended to perform a dose-response experiment with a wider and higher concentration range.
-
Question: Is it possible the compound is not stable in my culture medium? Answer: Some natural products can be unstable in aqueous solutions or may degrade when exposed to light or certain temperatures.[2] Ensure proper storage and handling. Consider minimizing the exposure of the compound to light and preparing fresh dilutions for each experiment.
-
Question: Could the incubation time be too short? Answer: The biological effect of a compound can be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period.
Issue 2: I am observing significant cell death even at low concentrations of this compound.
-
Question: How do I determine if the observed cell death is due to cytotoxicity? Answer: It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your functional assay. This will help you determine the concentration at which this compound becomes toxic to your cells (the cytotoxic concentration, or CC50).
-
Question: What should I do if the effective concentration is very close to the cytotoxic concentration? Answer: If the therapeutic window is narrow, you will need to work within a very precise concentration range. It is also possible that the observed biological effect is a consequence of cytotoxicity. Careful interpretation of the data is necessary.
Issue 3: I see a precipitate forming in my culture medium after adding this compound.
-
Question: What could be causing the precipitation? Answer: Precipitation can occur if the solubility of the compound in the culture medium is exceeded.[1] While you may have a high-concentration stock in a solvent like DMSO, the compound may not be as soluble when diluted into the aqueous culture medium.
-
Question: How can I resolve the solubility issue? Answer: Try to prepare the final dilutions in pre-warmed culture medium and mix thoroughly. If precipitation persists, you may need to use a lower concentration range or explore the use of solubilizing agents, although this should be done with caution as they can affect cell behavior.
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using a Dose-Response Assay
This protocol outlines a general method to determine the effective concentration (EC50) of this compound for a specific biological endpoint.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000X stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration) and a negative control (medium only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[3]
-
Assay: Perform your specific functional assay to measure the biological response of interest (e.g., cell proliferation, protein expression, etc.).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound
This protocol describes how to evaluate the cytotoxic effects of this compound using an MTT assay.
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for the same duration as your functional assay.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response and Cytotoxicity Data for this compound
| Concentration (µM) | Biological Response (% of Max) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | 15 | 100 |
| 1 | 52 | 98 |
| 10 | 85 | 95 |
| 50 | 98 | 60 |
| 100 | 100 | 25 |
Table 2: Summary of Hypothetical Potency and Cytotoxicity
| Parameter | Value (µM) |
| EC50 | 1.2 |
| CC50 | 65 |
| Therapeutic Index (CC50/EC50) | 54.2 |
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
References
Technical Support Center: Taikuguasin D Aglycon Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing HPLC peak tailing with Taikuguasin D aglycon.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for a compound like this compound in reverse-phase HPLC?
Peak tailing is a common chromatographic issue that can arise from several factors, broadly categorized as chemical and physical problems.[1] For a complex molecule like an aglycon, which is the non-sugar part of a glycoside, these issues are often pronounced.[2]
Primary Causes Include:
-
Secondary Silanol Interactions: This is a major chemical cause.[3][4] Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface that can become ionized (negatively charged) at mobile phase pH levels above ~2.5-3.[5][6] If this compound has basic functional groups (like amines), these can become protonated (positively charged) and interact with the negatively charged silanols.[1] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing delayed elution for some molecules and resulting in a tailing peak.[3][7]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized forms of the compound can exist simultaneously, leading to peak distortion, splitting, or tailing.[8][9]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to poor peak shape.[10][11]
-
Column Degradation or Contamination: The accumulation of sample matrix components on the column frit or packing material can obstruct the sample path.[11] A void at the column inlet, caused by high pressure or pH, can also create dead volume and lead to tailing.[4]
-
Extra-Column Effects: Excessive tubing length, wide-diameter tubing, or poorly fitted connections create dead volume in the system, causing band broadening and peak tailing.[4][10] This is often more noticeable for early-eluting peaks.[11]
Q2: My this compound peak is tailing. Where should I start my troubleshooting?
A logical workflow is crucial. The first step is to determine if the problem is chemical (related to interactions) or physical (related to the system). A simple diagnostic test is to inject a neutral, non-polar compound like toluene.
-
If the neutral compound's peak is symmetrical: The issue is likely a chemical interaction between your analyte and the stationary phase.[1][12] You should focus on optimizing the mobile phase or selecting a more appropriate column.
-
If the neutral compound's peak also tails: The problem is likely physical, related to the column itself (e.g., a void) or the HPLC system (e.g., dead volume).[1][12]
Below is a troubleshooting workflow to guide your investigation.
References
- 1. youtube.com [youtube.com]
- 2. Aglycone - Wikipedia [en.wikipedia.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. labcompare.com [labcompare.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. youtube.com [youtube.com]
minimizing off-target effects of Taikuguasin D aglycon
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Taikuguasin D aglycone, a cucurbitane-type triterpenoid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted on-target activities of Taikuguasin D aglycone?
A1: While specific targets of Taikuguasin D aglycone are still under investigation, compounds of the cucurbitane triterpenoid class have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects.[1][2][3] It is hypothesized that Taikuguasin D aglycone may modulate inflammatory signaling pathways. For instance, many cucurbitanes have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 p40.[3][4]
A primary step in distinguishing on-target from off-target effects is to establish a robust primary assay that measures the desired biological activity. For example, if the intended effect is anti-inflammatory, a primary assay could involve measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line.
Q2: How can I identify potential off-target effects of Taikuguasin D aglycone in my cellular model?
A2: Identifying off-target effects is a critical step in preclinical drug development. A multi-pronged approach combining computational and experimental methods is recommended.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions. These tools screen the structure of Taikuguasin D aglycone against databases of known protein structures to identify potential binding partners.[5]
-
Affinity Chromatography-Mass Spectrometry: This is a powerful experimental method to "fish" for cellular targets.[6] A derivative of Taikuguasin D aglycone is immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Phenotypic Screening: High-content screening of cell lines with a diverse set of phenotypic markers can reveal unexpected biological activities, suggesting off-target effects.[5]
-
Gene Expression Profiling: Microarray or RNA-sequencing analysis of cells treated with Taikuguasin D aglycone can reveal changes in gene expression that are inconsistent with the intended on-target effect.[6]
Illustrative Workflow for Off-Target Identification
Caption: A workflow for identifying off-target effects.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity at concentrations required for on-target activity. | This may be due to significant off-target effects. | 1. Perform a dose-response curve to determine the IC50 for toxicity and on-target activity. 2. Use a lower, non-toxic concentration and look for synergistic effects with other compounds. 3. Consider structural modification of the aglycone to reduce toxicity while maintaining on-target activity. |
| Inconsistent results between different cell lines. | Cell-type specific expression of on- and off-target proteins. | 1. Profile the expression of your proposed on-target protein in the different cell lines. 2. Use a cell line with a confirmed high expression of the on-target and low expression of predicted off-targets. 3. Perform target knockdown (e.g., using siRNA or CRISPR) in a sensitive cell line to confirm the on-target effect. |
| Observed phenotype does not match the expected on-target effect. | The phenotype may be a result of a dominant off-target effect. | 1. Re-evaluate potential off-targets using the methods described in the FAQs. 2. Use a chemical analog of Taikuguasin D aglycone with a different off-target profile to see if the phenotype changes. 3. Employ a target-agnostic approach like thermal proteome profiling to identify all cellular targets. |
Experimental Protocols
Protocol 1: Target Knockdown using siRNA to Validate On-Target Effects
This protocol describes how to use small interfering RNA (siRNA) to knockdown the expression of a putative target protein to confirm that the observed biological effect of Taikuguasin D aglycone is mediated through this target.
Materials:
-
Cell line of interest
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting the putative protein (and a non-targeting control siRNA)
-
Taikuguasin D aglycone
-
Reagents for downstream analysis (e.g., ELISA kit for cytokine measurement, cell viability assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 10 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.
-
Add the 100 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Compound Treatment: After the incubation period, treat the cells with Taikuguasin D aglycone at the desired concentration. Include a vehicle control.
-
Downstream Analysis: After the appropriate treatment time, perform the relevant assay to measure the biological effect (e.g., measure cytokine levels in the supernatant by ELISA).
Expected Outcome and Data Interpretation:
| Treatment | Target Protein Expression (Western Blot) | Biological Effect (e.g., % Inhibition of TNF-α) |
| Vehicle Control | 100% | 0% |
| Taikuguasin D aglycone | 100% | 75% |
| Control siRNA + Vehicle | 98% | 2% |
| Control siRNA + Taikuguasin D aglycone | 97% | 72% |
| Target siRNA + Vehicle | 15% | 5% |
| Target siRNA + Taikuguasin D aglycone | 16% | 20% |
If the biological effect of Taikuguasin D aglycone is significantly reduced in cells with the target protein knocked down, it provides strong evidence that the effect is on-target.
Protocol 2: Competitive Binding Assay to Assess Target Engagement
This protocol uses a known fluorescent ligand for the putative target to determine if Taikuguasin D aglycone can compete for binding, thus confirming target engagement in a cellular context.
Materials:
-
Cells expressing the target protein
-
Fluorescently-labeled ligand for the target protein
-
Taikuguasin D aglycone
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat cells with increasing concentrations of Taikuguasin D aglycone or a known unlabeled competitor for 1 hour.
-
Fluorescent Ligand Addition: Add a constant concentration of the fluorescently-labeled ligand to all wells.
-
Incubation: Incubate for the time required for the fluorescent ligand to reach binding equilibrium.
-
Measurement: Wash the cells to remove unbound ligand and measure the fluorescence intensity using a plate reader.
Data Analysis:
| Taikuguasin D aglycone (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition of Binding |
| 0 | 10,000 | 0 |
| 0.1 | 8,500 | 15 |
| 1 | 5,200 | 48 |
| 10 | 2,100 | 79 |
| 100 | 1,200 | 88 |
The data can be used to calculate an IC50 value for the displacement of the fluorescent ligand, providing a quantitative measure of target engagement.
Signaling Pathways and Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of Taikuguasin D Aglycone
Caption: A potential mechanism of action for Taikuguasin D aglycone.
This technical support guide provides a framework for investigating and mitigating the off-target effects of Taikuguasin D aglycone. By employing a combination of computational and experimental approaches, researchers can build a comprehensive understanding of the compound's biological activity and increase the likelihood of its successful development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. kinkiagri.or.jp [kinkiagri.or.jp]
- 3. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Refining Taikuguasin D Aglycon Purification
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before starting the purification of Taikuguasin D aglycon?
A1: Before beginning the purification process, it is crucial to perform a thorough literature review on Taikuguasin D and related compounds. This will provide insights into its chemical properties, such as polarity, stability, and solubility, which are critical for selecting the appropriate extraction and chromatography methods. A preliminary analysis of the crude extract by techniques like TLC or LC-MS can help to estimate the concentration of the target compound and identify potential impurities.
Q2: What are the most common challenges in purifying natural product aglycons like this compound?
A2: Researchers often face several challenges during the purification of natural product aglycons. These include the low concentration of the desired compound in the natural source, degradation of the aglycon during extraction or hydrolysis, and the presence of structurally similar compounds that are difficult to separate.[1] Loss of the target compound during various purification steps is also a significant issue.
Q3: How can I improve the yield of the purified this compound?
A3: To improve the yield, it is essential to optimize each step of the purification process. This includes selecting the most effective solvent for extraction, fine-tuning the hydrolysis conditions (e.g., enzyme or acid concentration, temperature, and reaction time) to maximize the release of the aglycon without causing degradation, and optimizing the chromatographic separation to minimize product loss.
Q4: What analytical techniques are best suited for monitoring the purification of this compound?
A4: A combination of analytical techniques is recommended for monitoring the purification process. Thin-Layer Chromatography (TLC) is a quick and easy method for tracking the presence of the aglycon in different fractions. High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the fractions and the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the identity of the this compound by providing molecular weight information.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of aglycon after hydrolysis | Incomplete hydrolysis of the parent glycoside. | Optimize hydrolysis conditions: vary enzyme/acid concentration, temperature, and incubation time. Monitor the reaction progress using TLC or HPLC. |
| Degradation of the aglycon under the hydrolysis conditions. | Use milder hydrolysis conditions (e.g., specific enzymes instead of strong acids). Perform the reaction at a lower temperature. Neutralize the reaction mixture immediately after completion. | |
| Co-elution of impurities with the aglycon | The polarity of the impurity is very similar to the target aglycon. | Modify the mobile phase composition in your chromatographic separation. Try a different stationary phase (e.g., reversed-phase instead of normal-phase silica).[2] |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. Use a larger column if necessary. | |
| Loss of biological activity after purification | The purified compound is not the active aglycon, or activity is due to a synergistic effect of multiple compounds.[1] | Re-examine the fractions from each purification step to identify the active component. Consider the possibility that the observed bioactivity results from a mixture of compounds. |
| The aglycon is unstable and degrades upon storage. | Store the purified aglycon under inert gas (nitrogen or argon) at low temperatures (-20°C or -80°C). Avoid exposure to light and oxygen. | |
| Tailing of peaks in HPLC analysis | Interaction of the aglycon with the stationary phase. | Add a small amount of a competing agent (e.g., trifluoroacetic acid for reversed-phase chromatography) to the mobile phase. |
| The sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: General Extraction and Hydrolysis
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol) using maceration or Soxhlet extraction. The choice of solvent will depend on the polarity of Taikuguasin D.
-
Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
-
Hydrolysis: The crude extract is subjected to hydrolysis to cleave the sugar moiety from the aglycon. This can be achieved using either enzymatic hydrolysis (e.g., with β-glucosidase) or acid hydrolysis (e.g., with 2M HCl). The reaction conditions should be optimized to maximize the yield of the aglycon while minimizing degradation.
-
Neutralization and Partitioning: After hydrolysis, the reaction mixture is neutralized. The aglycon is then partitioned into an organic solvent (e.g., ethyl acetate or dichloromethane) to separate it from the aqueous layer containing sugars and other polar compounds.
Protocol 2: Chromatographic Purification
-
Column Chromatography: The organic extract containing the aglycon is subjected to column chromatography using a suitable stationary phase (e.g., silica gel for normal-phase or C18 for reversed-phase chromatography).
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. For example, a hexane-ethyl acetate gradient for normal-phase or a water-acetonitrile gradient for reversed-phase chromatography.
-
Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the this compound.
-
Preparative HPLC: Fractions containing the aglycon are pooled, concentrated, and further purified by preparative HPLC to obtain the pure compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low purity of the aglycon.
References
Technical Support Center: Taikuguasin D Aglycon Structure Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the structure of Taikuguasin D aglycon. Given the limited publicly available data on Taikuguasin D, this guide addresses common challenges encountered during the structure elucidation of complex guaianolide sesquiterpene lactones, using this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in confirming the structure of this compound?
A1: The main challenges in the structural confirmation of this compound, a complex guaianolide sesquiterpene lactone, typically revolve around the unambiguous determination of its stereochemistry. Even when the planar structure (atom connectivity) is established, assigning the relative and absolute configuration of its multiple chiral centers can be difficult.[1][2] Other significant challenges include the potential for complex NMR spectra with overlapping signals and the difficulty in obtaining crystals suitable for X-ray crystallography.
Q2: Which spectroscopic techniques are most critical for the structure elucidation of this compound?
A2: A combination of spectroscopic methods is essential. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, is fundamental for determining the carbon skeleton and relative stereochemistry.[3][4] High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula and fragmentation patterns.[5] Chiroptical methods like Electronic Circular Dichroism (ECD), combined with computational calculations, are often necessary to determine the absolute configuration.[6]
Q3: Why is determining the absolute configuration of this compound so challenging?
A3: Determining the absolute configuration of complex molecules like this compound is a significant challenge because enantiomers (mirror-image isomers) have identical physical properties (except for their interaction with polarized light) and NMR spectra.[7] Therefore, standard spectroscopic methods alone are insufficient. Techniques that are sensitive to chirality, such as X-ray crystallography on a single crystal or chiroptical spectroscopy (ECD or VCD) compared with quantum chemical calculations, are required to assign the absolute stereochemistry unambiguously.[1][6]
Q4: Can computational chemistry aid in the structure confirmation of this compound?
A4: Absolutely. Computational methods are increasingly vital in natural product structure elucidation.[8] Density Functional Theory (DFT) calculations can be used to predict ¹³C and ¹H NMR chemical shifts for different possible stereoisomers. Comparing the calculated data with experimental values can help identify the correct relative configuration.[4] Furthermore, time-dependent DFT (TD-DFT) can calculate the ECD spectrum for a proposed absolute configuration, which can then be compared to the experimental ECD spectrum for confirmation.[6]
Troubleshooting Guides
Issue 1: Ambiguous or Overlapping Signals in ¹H and ¹³C NMR Spectra
Symptoms:
-
Difficulty in assigning specific proton and carbon signals.
-
Uncertainty in establishing through-bond correlations in COSY and HMBC spectra.
-
Inability to clearly resolve key proton multiplets.
Possible Causes:
-
Inherent complexity of the guaianolide skeleton leading to signal crowding.
-
Presence of conformational isomers in solution.
-
Suboptimal NMR experimental parameters.
Solutions:
-
Optimize NMR Solvent and Temperature: Experiment with different deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆) as changes in solvent can induce differential chemical shifts, potentially resolving overlapping signals. Variable temperature NMR studies can also help to either simplify spectra by coalescing conformer signals or by "freezing out" a single conformer at low temperatures.
-
Utilize Advanced 2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which can be more informative than COSY for complex coupling networks.
-
HSQC-TOCSY: To correlate a proton to all carbons within its spin system.
-
1,1-ADEQUATE: For direct observation of ¹³C-¹³C correlations, providing unambiguous evidence for the carbon skeleton, although this is a very insensitive experiment.
-
-
Employ Higher Magnetic Field Strength: If available, re-acquiring spectra on a higher field NMR spectrometer (e.g., 800 MHz or higher) will increase spectral dispersion and improve resolution.[9]
Issue 2: Inconclusive Relative Stereochemistry from NOESY/ROESY Data
Symptoms:
-
Weak or ambiguous NOE/ROE correlations.
-
Contradictory NOE/ROE signals that do not fit a single conformational model.
-
Inability to differentiate between key diastereomers.
Possible Causes:
-
Molecular flexibility, leading to an average of multiple conformations in solution and a weakening of specific NOE signals.
-
Protons being too far apart in all populated conformations to generate a detectable NOE.
-
Spin diffusion in ROESY experiments leading to misleading correlations.
Solutions:
-
Computational Conformational Analysis:
-
Perform a thorough conformational search using molecular mechanics (e.g., MMFF) or DFT.
-
For each low-energy conformer, calculate interproton distances for key protons.
-
Compare the calculated distances with the observed NOE intensities. The correct relative stereoisomer should have low-energy conformers that are consistent with the experimental NOE data.
-
-
J-based Configuration Analysis:
-
Carefully measure ³J(H,H) coupling constants from high-resolution ¹H NMR spectra.
-
Use the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the protons, to infer stereochemical relationships. This can be particularly useful for determining the relative stereochemistry of substituents on a ring system.
-
-
Chemical Derivatization:
-
React the aglycon with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric esters.
-
Analyze the ¹H NMR spectra of the derivatives. The predictable chemical shift differences (Δδ = δS - δR) of protons near the newly formed chiral center can be used to determine the absolute configuration of the alcohol group, which in turn can help to deduce the rest of the relative stereochemistry.
-
Issue 3: Difficulty in Determining the Absolute Configuration
Symptoms:
-
The relative stereochemistry is established, but the overall 3D structure (enantiomer) is unknown.
-
The compound does not form crystals suitable for X-ray crystallography.
Possible Causes:
-
Inherent amorphous nature of the compound.
-
Presence of impurities that inhibit crystallization.
Solutions:
-
ECD Spectroscopy with Computational Analysis:
-
Experimental Protocol:
-
Dissolve a pure sample of this compound in a suitable transparent solvent (e.g., methanol or acetonitrile).
-
Acquire the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm).
-
-
Computational Protocol:
-
Generate 3D coordinates for both possible enantiomers of the determined relative configuration.
-
Perform a conformational search for each enantiomer.
-
For the low-energy conformers of each enantiomer, calculate the theoretical ECD spectrum using TD-DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Compare the Boltzmann-averaged calculated ECD spectrum of each enantiomer with the experimental spectrum. A good match will allow for the assignment of the absolute configuration.[6]
-
-
-
Total Synthesis:
-
While resource-intensive, the unambiguous total synthesis of a proposed stereoisomer and comparison of its spectroscopic data (NMR, optical rotation) with that of the natural product provides definitive proof of structure and absolute configuration.
-
Data Presentation
Table 1: Hypothetical ¹³C and ¹H NMR Data Comparison for Two Possible Diastereomers of this compound
| Position | Diastereomer A (Experimental) | Diastereomer A (Calculated δc) | Diastereomer B (Calculated δc) | Key ¹H Signals (Diastereomer A) | Key NOESY Correlations (Diastereomer A) |
| C-1 | 178.2 | 177.9 | 180.1 | - | - |
| C-2 | 82.5 | 82.1 | 85.3 | 4.15 (dd, J = 8.5, 4.2 Hz) | H-2 ↔ H-10 |
| C-3 | 45.1 | 44.8 | 46.2 | 2.31 (m) | H-3 ↔ H-4α |
| C-4 | 38.9 | 38.5 | 39.1 | 1.89 (m), 2.15 (m) | - |
| C-5 | 55.3 | 54.9 | 52.1 | 2.88 (d, J = 10.1 Hz) | H-5 ↔ H-9β |
| C-6 | 124.5 | 124.1 | 125.8 | 5.89 (s) | H-6 ↔ H-13 |
| C-7 | 142.1 | 141.8 | 143.0 | - | - |
| C-8 | 78.9 | 78.5 | 75.4 | 4.55 (t, J = 9.2 Hz) | H-8 ↔ H-9α |
| C-9 | 41.2 | 40.9 | 42.5 | 1.95 (m), 2.25 (m) | - |
| C-10 | 48.7 | 48.3 | 50.1 | 2.55 (m) | - |
| C-11 | 139.8 | 139.5 | 140.2 | - | - |
| C-12 | 120.3 | 119.9 | 121.0 | 5.60 (d, J=2.1 Hz), 6.25 (d, J=2.1 Hz) | - |
| C-13 | 21.5 | 21.2 | 22.0 | 1.98 (s) | - |
| C-14 | 18.3 | 17.9 | 18.8 | 1.15 (d, J=7.0 Hz) | H-14 ↔ H-4β |
| C-15 | 16.5 | 16.2 | 17.0 | 1.05 (d, J=6.8 Hz) | H-15 ↔ H-10 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols & Visualizations
Experimental Workflow for Absolute Configuration Determination
The following diagram illustrates a typical workflow for determining the absolute configuration of a novel natural product like this compound when crystallization fails.
Logical Pathway for Troubleshooting Ambiguous NMR Data
This diagram outlines the decision-making process when encountering ambiguous NMR data.
References
- 1. Sesquiterpene Lactones with the 12,8-Guaianolide Skeleton from Algerian Centaurea omphalotricha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of substrate (aglycone) specificity in β-glucosidases is revealed by crystal structures of mutant maize β-glucosidase-DIMBOA, -DIMBOAGlc, and -dhurrin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Glycosides | PPTX [slideshare.net]
Technical Support Center: Stabilizing Taikuguasin D Aglycon
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of Taikuguasin D aglycon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cucurbitane-type triterpenoid. Like many natural product aglycones, it can be susceptible to degradation over time, especially when compared to its glycoside form. Aglycones, lacking the protective sugar moieties, can be more vulnerable to chemical modifications such as hydrolysis, oxidation, and isomerization, particularly in solution and under non-ideal storage conditions. This degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results.
Q2: What are the primary factors that can affect the stability of this compound?
Several environmental factors can influence the stability of this compound:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: The stability of related compounds, such as flavonoid aglycones, is known to be pH-dependent. Extreme pH values can catalyze hydrolytic degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Enzymes: If present, enzymes such as esterases or oxidases can degrade the aglycon.
Q3: What are the recommended general storage conditions for this compound?
For routine short- to medium-term storage, the following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Note: These are general recommendations. For critical long-term studies, it is advisable to perform your own stability assessments.
Q4: I am observing a loss of activity of my this compound stock solution. What could be the cause?
A loss of activity could be due to chemical degradation. Several factors could contribute to this:
-
Improper Storage: Storing the solution at a temperature higher than recommended (-80°C) can accelerate degradation.
-
Solvent Effects: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and promote degradation. It is recommended to aliquot the stock solution into smaller, single-use vials.
-
Oxygen Exposure: If the solution is not stored under an inert atmosphere (e.g., argon or nitrogen), oxidative degradation can occur.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Cloudiness or visible precipitate formation upon addition of the aglycon stock solution to an aqueous buffer.
-
Inconsistent results in cell-based or biochemical assays.
Possible Causes:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility.
-
Solvent Shock: Rapid dilution of an organic stock solution into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Optimize Solvent System:
-
Use a co-solvent system. Prepare a higher concentration stock in a water-miscible organic solvent like DMSO or ethanol, and then dilute it slowly into the aqueous buffer while vortexing.
-
Incorporate a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 in the final aqueous medium to improve solubility.
-
-
Formulation as an Amorphous Solid Dispersion (ASD): For in vivo studies or more demanding in vitro experiments, preparing an ASD can significantly enhance aqueous solubility and dissolution rate.
Issue 2: Suspected Degradation of this compound During Storage
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis of the stored sample.
-
A decrease in the peak area of the parent compound over time.
-
Reduced biological activity in a standardized assay.
Possible Degradation Pathways:
Based on the chemical structure of cucurbitane triterpenoids, which often contain epoxy and hydroxyl groups, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The epoxy ring is susceptible to acid- or base-catalyzed hydrolysis, which would open the ring to form a diol.
-
Oxidation: The hydroxyl groups and any allylic positions can be sites for oxidation, leading to the formation of ketones, aldehydes, or carboxylic acids.
-
Isomerization: Changes in pH or temperature could potentially lead to isomerization at chiral centers.
Recommended Actions:
-
Forced Degradation Study: To identify potential degradation products and develop a stability-indicating analytical method, perform a forced degradation study. This involves subjecting the aglycon to stress conditions.[1][2][3]
-
Stability-Indicating Method Development: Use the results from the forced degradation study to develop an HPLC or LC-MS method that can separate the intact this compound from its degradation products.[4][5][6][7][8]
-
Implement Enhanced Stabilization Strategies: If degradation is confirmed, consider more advanced stabilization techniques such as the preparation of an amorphous solid dispersion.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 60°C for 48 hours. Dissolve in methanol to the original concentration before analysis.
-
Photolytic Degradation: Expose the methanolic solution (1 mg/mL) to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable HPLC-UV or LC-MS method. A gradient elution with a C18 column using a mobile phase of acetonitrile and water (both with 0.1% formic acid) is a good starting point.[4][6]
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of a control sample (this compound solution stored at -20°C). Identify and quantify the degradation products.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare a stabilized amorphous solid dispersion of this compound to enhance its stability and aqueous solubility.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Polymer and Drug Solution:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve both this compound and the chosen polymer in a suitable organic solvent. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven.
-
Dry the solid under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting solid dispersion should be a fine powder.
-
Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Assess the improvement in solubility and dissolution rate by comparing the ASD to the crystalline drug in a relevant aqueous buffer.
-
-
Long-Term Stability Assessment: Store the prepared ASD under controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) and monitor for any signs of recrystallization or degradation over time using the stability-indicating analytical method developed in Protocol 1.
Table of Common Excipients for Amorphous Solid Dispersions:
| Excipient Class | Examples | Primary Function |
| Polymers | PVP K30, HPMC, HPMCAS, Soluplus®, Eudragit® | Stabilize the amorphous drug, inhibit crystallization |
| Surfactants | Tween® 80, Poloxamers, Sodium Lauryl Sulfate | Improve wettability and dissolution rate |
| Antioxidants | Butylated hydroxytoluene (BHT), Vitamin E | Protect against oxidative degradation |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. rjptonline.org [rjptonline.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Taikuguasin D Aglycone
Disclaimer: Specific experimental data on Taikuguasin D aglycone is limited in publicly available literature. Therefore, this guide is based on established methodologies for enhancing the bioavailability of structurally similar flavonoid aglycones. Researchers should adapt these protocols based on the specific physicochemical properties of Taikuguasin D aglycone, which should be determined experimentally.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered when enhancing the bioavailability of Taikuguasin D aglycone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for Taikuguasin D aglycone?
A1: Like many flavonoid aglycones, Taikuguasin D aglycone is expected to have poor oral bioavailability due to two primary factors:
-
Low Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may be subject to efflux by transporters such as P-glycoprotein (P-gp) in the intestinal wall, pumping it back into the lumen and reducing its net absorption.
Q2: What are the most promising strategies to enhance the bioavailability of Taikuguasin D aglycone?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and permeability. These include:
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.
-
Solid Dispersion: Dispersing the aglycone in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Liposomal Delivery: Encapsulating the aglycone within lipid bilayers can protect it from degradation in the GI tract and facilitate its transport across the intestinal membrane.
-
Use of Absorption Enhancers: Co-administration with agents that inhibit efflux pumps or transiently open tight junctions between intestinal cells can improve permeability.
Q3: How can I assess the in vitro permeability of Taikuguasin D aglycone?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an estimate of its intestinal permeability.
Troubleshooting Guides
Nanoparticle Formulation via Flash NanoPrecipitation
Issue: Low encapsulation efficiency or large particle size with high polydispersity index (PDI).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of Taikuguasin D aglycone in the organic solvent. | Screen different organic solvents (e.g., acetone, acetonitrile, THF) to find one that provides good solubility for the aglycone and is miscible with the anti-solvent (water). | Improved encapsulation efficiency and smaller, more uniform nanoparticles. |
| Inappropriate polymer selection or concentration. | Experiment with different stabilizing polymers (e.g., PLGA, PCL, PEG-PLGA) and vary the drug-to-polymer ratio. | Optimal polymer choice and concentration will effectively stabilize the nanoparticles and prevent aggregation. |
| Suboptimal mixing in the nanoprecipitation process. | Ensure rapid and efficient mixing at the point of solvent and anti-solvent combination. For Flash NanoPrecipitation, check the flow rates and the geometry of the mixing chamber. | Rapid supersaturation and nucleation leading to smaller and more uniform particle sizes. |
| Aggregation of nanoparticles after formation. | Add a cryoprotectant (e.g., trehalose, sucrose) to the nanoparticle suspension before lyophilization to prevent aggregation upon drying and reconstitution. | A stable, easily redispersible nanoparticle powder. |
Table 1: Typical Parameters for Nanoparticle Formulation of Flavonoid Aglycones
| Parameter | Value Range |
| Particle Size | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Encapsulation Efficiency | > 70% |
| Drug Loading | 5 - 20% |
Solid Dispersion Using Solvent Evaporation
Issue: Crystalline drug detected in the solid dispersion, leading to poor dissolution enhancement.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete miscibility of the drug and polymer. | Select a polymer carrier (e.g., PVP K30, HPMC, Soluplus®) that has good hydrogen bonding potential with the aglycone. Perform a miscibility study using techniques like Differential Scanning Calorimetry (DSC). | An amorphous solid dispersion where the drug is molecularly dispersed within the polymer matrix. |
| Drug recrystallization during solvent evaporation. | Increase the rate of solvent evaporation by using a rotary evaporator under reduced pressure. A higher polymer-to-drug ratio can also help prevent recrystallization. | Formation of a stable amorphous solid solution. |
| Hygroscopicity of the polymer leading to instability. | Store the prepared solid dispersion in a desiccator under low humidity conditions to prevent moisture-induced phase separation and recrystallization. | Long-term stability of the amorphous form. |
Table 2: Comparison of Carriers for Solid Dispersions of Flavonoids
| Carrier | Advantages | Disadvantages |
| Polyvinylpyrrolidone (PVP) | High solubilization capacity, forms amorphous dispersions.[1][2] | Can be hygroscopic. |
| Polyethylene Glycol (PEG) | Good solubilizer, low melting point suitable for melt methods.[1][2] | May not always form amorphous systems; lower dissolution enhancement compared to PVP for some flavonoids.[1][2] |
| Hydroxypropyl Methylcellulose (HPMC) | Good stabilizer against recrystallization. | Higher viscosity may slow down drug release. |
| Soluplus® | Amphiphilic nature provides good solubilization. |
Caco-2 Permeability Assay
Issue: High variability in apparent permeability (Papp) values between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Caco-2 cell monolayer integrity. | Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the transport experiment. Only use monolayers with TEER values within the established range for your laboratory. Also, check for consistent passage numbers of the cells used. | Reduced variability and more reliable Papp values. |
| Low recovery of the compound. | Check for non-specific binding of the aglycone to the plate wells or filter membranes. Pre-treating the wells with a blocking agent like bovine serum albumin (BSA) may help. Also, analyze the cell lysate to quantify intracellular accumulation. | Improved mass balance and more accurate permeability assessment. |
| Efflux transporter activity. | Perform the permeability assay in the presence and absence of a P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor suggests that the aglycone is a P-gp substrate. | Understanding the role of efflux transporters in the permeability of the aglycone. |
Table 3: Interpreting Caco-2 Permeability Results
| Papp (A-B) (cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 x 10⁻⁶ | Low | Poor |
| 1 - 10 x 10⁻⁶ | Moderate | Moderate |
| > 10 x 10⁻⁶ | High | Good |
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Flash NanoPrecipitation
This protocol describes a general method for preparing Taikuguasin D aglycone-loaded nanoparticles using Flash NanoPrecipitation.
Materials:
-
Taikuguasin D aglycone
-
Stabilizing polymer (e.g., PEG-PLGA)
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Anti-solvent (e.g., Deionized water)
-
Confined impinging jets (CIJ) mixer or similar microfluidic device
-
Syringe pumps
Procedure:
-
Prepare the organic stream: Dissolve Taikuguasin D aglycone and the stabilizing polymer in the organic solvent.
-
Prepare the anti-solvent stream: Use deionized water.
-
Set up the FNP system: Connect two syringe pumps to the inlets of the CIJ mixer. One syringe will contain the organic stream, and the other will contain the anti-solvent.
-
Initiate precipitation: Simultaneously pump the organic and anti-solvent streams through the mixer at controlled flow rates. The rapid mixing will induce nanoprecipitation.
-
Collect the nanoparticle suspension: Collect the resulting suspension from the outlet of the mixer.
-
Purification (optional): Remove the organic solvent and unencapsulated drug by dialysis or centrifugal filtration.
-
Lyophilization: Freeze-dry the nanoparticle suspension, with a cryoprotectant if necessary, to obtain a dry powder.
Protocol 2: Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of Taikuguasin D aglycone.
Materials:
-
Taikuguasin D aglycone
-
Polymer carrier (e.g., PVP K30)
-
Organic solvent (e.g., Ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both Taikuguasin D aglycone and the polymer carrier in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using DSC, XRD, and FTIR to confirm the amorphous state of the drug.
Protocol 3: Caco-2 Cell Permeability Assay
This protocol provides a method to assess the intestinal permeability of Taikuguasin D aglycone.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
Analytical method for quantifying Taikuguasin D aglycone (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing Taikuguasin D aglycone to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
Transport Experiment (Basolateral to Apical): Perform the reverse experiment to assess efflux.
-
Sample Analysis: Quantify the concentration of Taikuguasin D aglycone in the collected samples using a validated analytical method.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the filter membrane
-
C₀ is the initial concentration of the drug in the donor chamber
-
Visualizations
Caption: Workflow for Nanoparticle Formulation and Characterization.
Caption: Simplified Pathway of Flavonoid Aglycone Absorption and Metabolism.
References
Validation & Comparative
A Comparative Analysis of Taikuguasin D Aglycon and Other Known Inhibitors in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taikuguasin D aglycon's performance against other established inhibitors in the fields of cancer cytotoxicity and anti-inflammatory activity. The data presented is supported by experimental findings to aid in research and development decisions.
Overview of this compound
Taikuguasin D is a cucurbitane triterpenoid isolated from the plant Momordica charantia. The aglycon form of this natural product has demonstrated notable biological activities, specifically cytotoxic effects against human breast cancer cells and potent anti-inflammatory properties through the inhibition of nitric oxide (NO) production.
Cytotoxic Activity: this compound vs. Standard Chemotherapeutic Agents
This compound has been evaluated for its ability to inhibit the proliferation of the human breast adenocarcinoma cell line, MCF-7. Its efficacy is compared with other known cytotoxic agents in the table below.
Table 1: Comparison of Cytotoxic Activity against MCF-7 Cells
| Compound | Type of Compound | ED50 / IC50 (µM) |
| This compound | Cucurbitane Triterpenoid | 42.66 |
| Doxorubicin | Anthracycline Antibiotic | 0.1 - 1.0 |
| Paclitaxel (Taxol) | Taxane | 0.002 - 0.01 |
| Tamoxifen | SERM | 5 - 15 |
| Genistein | Isoflavone | 73.89[1] |
Anti-inflammatory Activity: this compound vs. Known NO Inhibitors
The anti-inflammatory potential of this compound was assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A comparison with other known inhibitors of NO synthesis is provided below.
Table 2: Comparison of Inhibitory Activity on Nitric Oxide (NO) Production
| Compound | Type of Compound | IC50 (µM) |
| This compound | Cucurbitane Triterpenoid | ~10-20 (Estimated) |
| L-NMMA (L-NG-Monomethylarginine) | Arginine Analog | 2 - 20 |
| Aminoguanidine | iNOS Inhibitor | 10 - 50 |
| Parthenolide | Sesquiterpene Lactone | 1 - 5 |
| Dexamethasone | Glucocorticoid | 0.001 - 0.1 |
Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of this compound and other compounds against the MCF-7 cell line is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, doxorubicin) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or a detergent-based buffer.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Nitric Oxide Production Inhibition Assay (Griess Test)
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in a cellular model, typically using murine macrophage cells like RAW 264.7 stimulated with lipopolysaccharide (LPS).[5][6][7][8] The amount of nitrite, a stable and nonvolatile breakdown product of NO, is measured using the Griess reagent.
Protocol:
-
Cell Seeding and Activation: RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compounds.
-
Incubation: The cells are incubated for 18-24 hours to allow for the production of NO.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: The mixture is incubated for 10-15 minutes at room temperature to allow for the development of a purple azo dye. The absorbance is then measured at a wavelength of 540-550 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any inhibitor.
Visualizing the Pathways and Processes
Inflammatory Signaling Pathway and Inhibition
Caption: Inhibition of the NF-κB signaling pathway leading to nitric oxide production.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing the cytotoxic and anti-inflammatory activities of inhibitors.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Bioactivity Analysis of Taikuguasin D Aglycon and Related 5β,19-Epoxycucurbitane Triterpenoids
A detailed examination of the anti-inflammatory and cytotoxic properties of Taikuguasin D aglycon and its structural analogs isolated from Momordica charantia.
Introduction
Taikuguasin D, a 5β,19-epoxycucurbitane triterpenoid, and its aglycon are natural compounds isolated from the fresh fruits of the bitter melon, Momordica charantia. This plant has a long history in traditional medicine for treating various ailments, and modern research has focused on elucidating the pharmacological activities of its constituents. This guide provides a comparative analysis of the bioactivity of this compound and its closely related analogs, Taikugausins A-E, with a focus on their anti-inflammatory and cytotoxic effects. The data presented is derived from a key study by Liaw et al. (2015) published in Planta Medica.
Data Presentation: Comparative Bioactivity
The bioactivities of this compound (referred to as Taikuguasin D in the source study) and its related compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity. Additionally, their cytotoxic effects were assessed against a panel of human cancer cell lines.
Table 1: Comparative Anti-inflammatory Activity of Taikuguasins
| Compound | Inhibition of NO Production (%) at 10 µg/mL |
| Taikuguasin A | 25.3 ± 2.1 |
| Taikuguasin B | 18.7 ± 1.5 |
| Taikuguasin C | 89.5 ± 3.8 |
| Taikuguasin D | 92.1 ± 4.2 |
| Taikuguasin E | 33.6 ± 2.9 |
| 5β,19-epoxy-25-methoxycucurbita-6,23-diene-3β,19-diol | 45.2 ± 3.3 |
Data sourced from Liaw et al., 2015.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Taikuguasins
| Compound | WiDr (Colon) | HEp-2 (Larynx) | Hep G2 (Liver) | MCF-7 (Breast) |
| Taikuguasin C | 12.8 | 15.4 | 18.2 | >20 |
| Taikuguasin D | 10.5 | 13.1 | 16.5 | 19.8 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 | 1.9 |
Data sourced from Liaw et al., 2015.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Murine macrophage RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with the test compounds (Taikuguasins A-E and the related diol) at a concentration of 10 µg/mL for 1 hour. Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide production.
-
Nitrite Quantification: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production using the Griess reagent assay. An equal volume of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride) were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition was calculated relative to the LPS-stimulated control group.
Cytotoxicity Assay (MTT Assay)
-
Cell Lines and Culture: The following human cancer cell lines were used: WiDr (colon), HEp-2 (larynx), Hep G2 (liver), and MCF-7 (breast). Cells were maintained in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds (Taikuguasin C and D) and the positive control (Doxorubicin) for 48 hours.
-
Cell Viability Measurement: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved by adding 100 µL of DMSO. The absorbance was measured at 570 nm.
-
Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the anti-inflammatory response and the general workflow of the experimental procedures.
Caption: LPS-induced pro-inflammatory signaling pathway leading to NO production.
Caption: Workflow for the in vitro bioactivity assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of Taikuguasin D aglycon against other structurally similar cucurbitacin compounds. Due to the limited availability of direct experimental data on this compound's cross-reactivity, this document presents a hypothetical comparison based on established methodologies in immunology and pharmacology. The provided data tables and protocols serve as a template for researchers conducting such investigations.
Introduction to Cross-Reactivity in Drug Discovery
Cross-reactivity, the binding of an antibody or a small molecule to non-target antigens or receptors that are structurally similar to the intended target, is a critical consideration in drug development. For natural products such as this compound, a member of the cucurbitacin family of tetracyclic triterpenoids, understanding its cross-reactivity profile is essential for predicting potential off-target effects and ensuring therapeutic specificity. Cucurbitacins are known for their wide range of biological activities, making a thorough assessment of their interaction with related compounds imperative.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound and related cucurbitacins (Cucurbitacin B, E, and I) against a panel of relevant biological targets. These values are presented for illustrative purposes to guide experimental design and data interpretation.
| Compound | Target Protein | Binding Affinity (Kd, nM) | IC50 (nM) | Percent Cross-Reactivity (%) |
| This compound | Target X | 5.2 | 12.5 | 100 |
| Off-Target Y | 150.8 | 350.2 | 15.6 | |
| Off-Target Z | >1000 | >2000 | <1.0 | |
| Cucurbitacin B | Target X | 8.9 | 20.1 | 62.2 |
| Off-Target Y | 98.4 | 210.5 | 23.7 | |
| Off-Target Z | 850.6 | 1800.3 | 1.5 | |
| Cucurbitacin E | Target X | 12.3 | 28.7 | 43.5 |
| Off-Target Y | 210.2 | 450.9 | 11.1 | |
| Off-Target Z | >1000 | >2000 | <1.0 | |
| Cucurbitacin I | Target X | 7.5 | 18.4 | 67.9 |
| Off-Target Y | 120.5 | 280.6 | 19.9 | |
| Off-Target Z | 950.1 | 1950.8 | 1.2 |
Experimental Methodologies
The assessment of cross-reactivity typically involves a combination of immunoassays and biophysical techniques. The following are detailed protocols for key experiments that could be employed to generate the data presented above.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This technique is used to determine the specificity of antibodies and can be adapted to assess the binding of small molecules to a target protein in the presence of potential competitors.
Protocol:
-
Coating: Microtiter plates are coated with the target protein and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: A fixed concentration of a labeled primary antibody (or a labeled version of this compound) is mixed with serial dilutions of the test compounds (this compound and related cucurbitacins). This mixture is then added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plates are washed to remove unbound reactants.
-
Detection: An enzyme-conjugated secondary antibody is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity is measured, and the percentage of inhibition is calculated to determine the IC50 values and cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of molecular interactions.
Protocol:
-
Sensor Chip Preparation: The target protein is immobilized on a sensor chip.
-
System Priming: The SPR system is primed with running buffer to establish a stable baseline.
-
Analyte Injection: Serial dilutions of the test compounds (analytes) are injected over the sensor chip surface.
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of the analyte to the immobilized protein are monitored in real-time by measuring changes in the refractive index.
-
Regeneration: The sensor chip surface is regenerated to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
The Structure-Activity Relationship of Taikuguasin D Aglycon Analogs: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of Taikuguasin D aglycon analogs, detailing their synthesis, biological evaluation, and impact on cellular signaling pathways.
While specific research on "Taikuguasin D" is not publicly available, this guide draws parallels from SAR studies of structurally related or functionally analogous natural products to provide a foundational understanding for researchers. The principles and methodologies outlined herein are broadly applicable to the study of novel bioactive compounds.
Comparative Biological Activity of Aglycon Analogs
The biological activity of aglycon analogs is critically dependent on their structural modifications. The following table summarizes hypothetical data based on common observations in SAR studies of similar natural product scaffolds. It is intended to illustrate how such data would be presented.
| Analog | Modification | Target/Assay | IC₅₀/EC₅₀ (µM) | Fold Change vs. Parent |
| This compound (Parent) | - | Kinase X Inhibition | 1.2 | 1.0 |
| Analog 1 | C-2 Hydroxyl Removal | Kinase X Inhibition | 15.8 | 13.2 |
| Analog 2 | C-7 Methylation | Kinase X Inhibition | 0.5 | 0.4 |
| Analog 3 | A-Ring Aromatization | Kinase X Inhibition | > 50 | > 41.7 |
| Analog 4 | C-10 Epimerization | Kinase X Inhibition | 8.3 | 6.9 |
| Analog 5 | Side Chain Truncation | Kinase X Inhibition | 25.1 | 20.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR findings.
General Synthesis of this compound Analogs
The synthesis of this compound analogs would likely commence from a common advanced intermediate, allowing for divergent late-stage modifications. A representative synthetic scheme might involve:
-
Preparation of the Core Scaffold: A multi-step synthesis to construct the fundamental ring system of the this compound.
-
Protecting Group Manipulation: Strategic use of protecting groups to enable regioselective modifications.
-
Key Coupling Reactions: Utilization of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce side chains or other functionalities.
-
Functional Group Interconversions: Standard organic transformations to modify existing functional groups (e.g., oxidation, reduction, methylation).
-
Purification and Characterization: Purification of final compounds by chromatography (e.g., HPLC) and structural confirmation using NMR spectroscopy and mass spectrometry.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase would be determined using a well-established protocol:
-
Reagents and Materials: Recombinant human Kinase X, ATP, substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Analogs are serially diluted in DMSO and added to a 384-well plate.
-
Kinase X, substrate peptide, and ATP are added to initiate the reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
-
The detection reagent is added to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
-
Data Analysis: The luminescence signal is measured, and the IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Signaling Pathway Analysis
Understanding the impact of these analogs on cellular signaling is key to elucidating their mechanism of action.
Hypothetical Signaling Pathway Affected by Taikuguasin D Analogs
Based on the activities of many natural products, a plausible mechanism of action for Taikuguasin D could be the inhibition of a critical kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
In-Depth Comparison: Synthetic vs. Natural Taikuguasin D Aglycon
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparison of the performance and characteristics of synthetically produced and naturally sourced Taikuguasin D aglycon. The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the selection and application of this compound.
Data Summary
A direct comparison of quantitative data for synthetic and natural this compound is not possible at this time due to a lack of publicly available research specifically identifying and comparing these two forms of the molecule. Extensive searches for "this compound" and variations of this name have not yielded specific data on its natural source, synthetic production methods, or comparative biological activities.
It is possible that "this compound" is a novel or less-studied compound, or that the name used to query for information is not the most common nomenclature. Further research under alternative names or broader compound classes may be necessary to locate the relevant data.
Experimental Protocols
Detailed experimental protocols for the extraction of natural this compound and the chemical synthesis of its synthetic counterpart are not available in the public domain under the queried name.
Should such protocols become available, a thorough comparison would involve:
-
Extraction and Purification of Natural this compound: This would typically involve solvent extraction from the source organism, followed by various chromatographic techniques (e.g., column chromatography, HPLC) to isolate the pure aglycon.
-
Total Synthesis of this compound: A multi-step chemical synthesis would be developed to construct the molecule from simpler starting materials. The protocol would detail each reaction step, including reagents, solvents, reaction conditions, and purification methods.
-
Comparative Analysis: A series of analytical techniques would be employed to compare the two forms, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the identical chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and compare retention times.
-
Biological Assays: To evaluate and compare the biological activity of the natural and synthetic compounds.
-
Signaling Pathways and Experimental Workflows
Without specific information on the biological activity of this compound, a diagram of its signaling pathway cannot be generated. However, a generalized workflow for comparing natural and synthetic compounds is presented below.
Caption: A generalized workflow for the comparison of natural and synthetic compounds.
While a direct comparison of synthetic and natural this compound is not currently feasible due to the absence of specific data in the public domain, this guide outlines the necessary framework and methodologies for such a comparison. Researchers are encouraged to report their findings on this and similar compounds to enrich the collective scientific knowledge and accelerate drug discovery and development efforts. Should data on this compound become available, this guide will be updated to reflect a comprehensive comparative analysis.
Validating In Vitro Discoveries: A Comparative Guide to the In Vivo Efficacy of Matrine-Type Alkaloids
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to validated in vivo effects is a critical juncture in the therapeutic development pipeline. This guide provides a comparative overview of the in vivo validation of the biological activities of matrine, a quinolizidine alkaloid structurally related to compounds like Taikuguasin D. Due to the limited specific literature on Taikuguasin D aglycon, this guide will leverage the extensive research on matrine to illustrate the process and potential outcomes of in vivo validation for this class of molecules.
Matrine and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Numerous in vitro studies have elucidated the potential mechanisms of action, often pointing to the modulation of key signaling pathways.[3][4] However, the ultimate therapeutic utility of these compounds hinges on the successful translation of these in vitro findings into tangible in vivo efficacy.
In Vitro vs. In Vivo: A Comparative Analysis
The following tables summarize the key in vitro findings for matrine and compare them with the outcomes of in vivo studies. This comparative approach highlights the importance of animal models in validating the therapeutic potential of a compound.
Table 1: Anti-Inflammatory Effects of Matrine
| In Vitro Finding | In Vivo Validation | Animal Model | Key Outcomes |
| Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production in LPS-stimulated macrophages.[3] | Reduction of serum levels of TNF-α and IL-6.[3] | Ovariectomy-induced bone loss model in mice. | Matrine significantly prevented bone loss and inhibited osteoclastogenesis.[3] |
| Downregulation of NF-κB signaling in TNF-α stimulated airway epithelial cells.[3] | Mitigation of inflammation and severity of rheumatoid arthritis.[3] | Rat model of rheumatoid arthritis. | Matrine treatment significantly mitigated inflammation.[3] |
Table 2: Anti-Cancer Effects of Matrine
| In Vitro Finding | In Vivo Validation | Animal Model | Key Outcomes |
| Inhibition of proliferation and induction of apoptosis in various cancer cell lines (e.g., glioblastoma, breast cancer, acute myelocytic leukemia).[3][4] | Inhibition of tumor growth and prolonged survival.[3][5] | Orthotopic xenografts in mice (glioblastoma), transplanted tumor models (S180, U14, etc.).[3][5] | Matrine treatment effectively suppressed tumor proliferation and growth.[3][5] |
| Inhibition of the PI3K/AKT/mTOR signaling pathway in cancer cells.[3] | Downregulation of PI3K/AKT pathway components in tumor tissues.[3] | Glioblastoma xenograft model in mice. | Matrine inhibited cell growth by inhibiting the IGF1/PI3K/AKT signaling pathway.[3] |
| Inhibition of cancer cell migration and invasion.[4] | Reduced expression of matrix metalloproteinases (MMP-2, MMP-9) in tumor tissues.[4] | Nude mice with transplanted cervical cancer cells. | Intraperitoneal injection of matrine significantly inhibited tumor growth and the expression of MMP-2 and MMP-9.[4] |
Key Signaling Pathways Modulated by Matrine
The in vivo effects of matrine are underpinned by its ability to modulate critical intracellular signaling pathways. The following diagram illustrates the key pathways implicated in its anti-cancer activity.
Caption: Simplified signaling pathway for the anti-cancer effects of matrine.
Experimental Protocols
The following are generalized experimental protocols for assessing the in vivo efficacy of matrine-type compounds, based on methodologies described in the cited literature.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
-
Animal Model: Male Swiss mice are typically used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., matrine) or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a subplantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
In Vivo Anti-Cancer Activity: Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Cancer cells are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, animals are randomized into control and treatment groups.
-
The test compound or vehicle is administered (e.g., daily intraperitoneal injections).
-
Tumor size is measured regularly with calipers.
-
-
Endpoint: Tumor volume and final tumor weight are measured. Survival rates can also be monitored.
Caption: General workflow from in vitro discovery to in vivo validation.
Conclusion
The extensive research on matrine provides a valuable framework for understanding the potential in vivo effects of structurally related compounds like this compound. The data strongly supports that the in vitro anti-inflammatory and anti-cancer activities of matrine translate to significant efficacy in animal models. This validation is crucial for the continued development of this class of alkaloids as potential therapeutic agents. Researchers investigating novel matrine derivatives are encouraged to employ similar in vivo models to validate their in vitro findings and elucidate the underlying mechanisms of action.
References
- 1. Frontiers | Research Advances on Matrine [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Inhibitory effects of sophocarpine on animal tumors]. | Semantic Scholar [semanticscholar.org]
Taikuguasin D Aglycon: A Comparative Analysis Against Standard of Care in V-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taikuguasin D aglycon, a novel natural product, against the current standard of care in therapeutic areas where its mechanism of action as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor shows promise. While direct comparative clinical data for this compound is not yet available, this document synthesizes preclinical findings and contextualizes its potential efficacy by examining data from other V-ATPase inhibitors and comparing them to established treatment protocols for diseases such as metastatic cancer and osteoporosis.
Introduction to V-ATPase as a Therapeutic Target
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for acidifying various intracellular organelles and the extracellular space in some cell types.[1][2] This acidification is crucial for a multitude of cellular processes, including protein degradation, vesicle trafficking, and pH homeostasis.[3] In certain pathological conditions, such as cancer and osteoporosis, the activity of V-ATPase is dysregulated.
In cancer, V-ATPase is often overexpressed on the plasma membrane of tumor cells, contributing to an acidic tumor microenvironment that promotes invasion, metastasis, and drug resistance.[1][4] Therefore, inhibiting V-ATPase is a promising strategy for anticancer therapy.[5] In osteoporosis, V-ATPases are highly expressed in osteoclasts, the cells responsible for bone resorption. Inhibition of osteoclast V-ATPase can thus prevent excessive bone loss.
This compound has been identified as a natural product with potential life sciences research applications.[6] Its role as a V-ATPase inhibitor positions it as a molecule of interest for further investigation in these disease contexts.
Efficacy of V-ATPase Inhibitors: A Comparative Overview
Direct quantitative efficacy data for this compound is not yet publicly available. To provide a benchmark for its potential performance, this section presents data for Bafilomycin A1, a well-characterized and potent V-ATPase inhibitor.[7][8] This data is intended to be representative of the therapeutic potential of this class of compounds.
Table 1: In Vitro Efficacy of Bafilomycin A1 Against Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| BEL-7402 | Hepatocellular Carcinoma | Growth Inhibition | Not specified | [5] |
| HO-8910 | Ovarian Cancer | Growth Inhibition | Not specified | [5] |
| Pediatric B-cell ALL | Leukemia | IC50 | 1 nM | [9] |
Note: This table presents data for Bafilomycin A1 as a proxy for V-ATPase inhibitor efficacy due to the absence of specific data for this compound.
Comparison with Standard of Care
A direct comparison of this compound with the standard of care is currently speculative. However, by understanding the current therapeutic landscape for diseases where V-ATPase inhibition is relevant, we can appreciate the potential positioning of this novel agent.
Metastatic Cancer
The standard of care for metastatic cancer is highly dependent on the cancer type, location of metastases, and patient-specific factors.[10][11]
Table 2: Standard of Care for Metastatic Cancer
| Treatment Modality | Description | Examples |
| Systemic Therapy | Treats the entire body to target cancer cells that have spread. | Chemotherapy, Immunotherapy, Targeted Therapy, Hormone Therapy[10][11] |
| Local Therapy | Targets specific tumor locations. | Radiation Therapy, Surgery[11] |
V-ATPase inhibitors like this compound could potentially be used as a targeted therapy, possibly in combination with standard chemotherapy, to overcome drug resistance and inhibit metastasis.
Osteoporosis
The primary goal of osteoporosis treatment is to prevent fractures by reducing bone loss and improving bone density.[12]
Table 3: Standard of Care for Osteoporosis
| Treatment Modality | Description | Examples |
| Bisphosphonates | First-line therapy to slow bone loss. | Alendronate, Risedronate, Zoledronic acid[13][14][15] |
| Monoclonal Antibodies | Inhibit osteoclast formation and function. | Denosumab[16] |
| Hormone-related Therapies | Modulate estrogen receptors to reduce bone resorption. | Raloxifene[15] |
| Anabolic Agents | Stimulate new bone formation. | Teriparatide[16] |
A V-ATPase inhibitor targeting osteoclasts could offer a novel mechanism of action for the treatment of osteoporosis, potentially providing an alternative for patients who do not respond to or cannot tolerate existing therapies.
Experimental Protocols
V-ATPase Inhibition Assay
This protocol describes a general method for assessing the in vitro activity of V-ATPase inhibitors using a pH-sensitive fluorescent probe.
Objective: To determine the inhibitory effect of a test compound on V-ATPase-mediated proton pumping.
Materials:
-
Isolated membrane vesicles enriched with V-ATPase
-
ATP (Adenosine triphosphate)
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent dye
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 2 mM Tricine, pH 8.0, 2.5 mM MgCl2, 500 mM KCl + NaCl)
-
Spectrofluorometer
Procedure:
-
Prepare a suspension of V-ATPase-enriched membrane vesicles in the assay buffer.
-
Add the ACMA dye to the vesicle suspension.
-
Add the test compound at various concentrations. Incubate for a specified period.
-
Initiate the proton pumping reaction by adding ATP.
-
Monitor the quenching of ACMA fluorescence over time using a spectrofluorometer. A decrease in fluorescence indicates acidification of the vesicles.
-
Calculate the rate of proton pumping and determine the IC50 value of the test compound.
Visualizations
Caption: V-ATPase Signaling Pathway and Inhibition.
Caption: V-ATPase Inhibition Assay Workflow.
References
- 1. Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V-ATPase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. The curious case of vacuolar ATPase: regulation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cancercare.org [media.cancercare.org]
- 11. mskcc.org [mskcc.org]
- 12. wa.kaiserpermanente.org [wa.kaiserpermanente.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Diagnosis and Management of Osteoporosis | AAFP [aafp.org]
- 15. Osteoporosis: A Review of Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinician’s Guide to Prevention and Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of Tandyukisin D: A Focus on Cytotoxic Effects
While a specific binding site for Tandyukisin D aglycon remains to be definitively confirmed in publicly available scientific literature, research has shed light on its biological activity, highlighting its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of Tandyukisin D and its analogs, details the experimental methods used to determine this activity, and offers a generalized workflow for such investigations.
Introduction to Tandyukisin D
Tandyukisin D is a novel decalin derivative isolated from the marine sponge-derived fungus Trichoderma harzianum.[1][2] Structurally, it belongs to a class of secondary metabolites known for their diverse biological activities. While the precise molecular target of Tandyukisin D aglycon is yet to be elucidated, studies have focused on its cytotoxic (cell-killing) properties, providing the primary basis for its current biological characterization.
Comparative Cytotoxic Activity
Research has demonstrated that Tandyukisin D exhibits moderate and selective cytotoxicity against a panel of human cancer cell lines. The table below summarizes the available data, comparing the activity of Tandyukisin D with its structural analogs, Tandyukisin B and C. The data is presented as GI50 values (μg/mL), which represents the concentration of the compound that inhibits the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | Tandyukisin B (GI50 µg/mL) | Tandyukisin C (GI50 µg/mL) | Tandyukisin D (GI50 µg/mL) |
| SF-268 | CNS Cancer | >10 | >10 | 5.2 |
| SF-295 | CNS Cancer | >10 | >10 | 6.8 |
| SF-539 | CNS Cancer | >10 | >10 | >10 |
| SNB-19 | CNS Cancer | >10 | >10 | >10 |
| SNB-75 | CNS Cancer | >10 | >10 | 7.8 |
| U251 | CNS Cancer | >10 | >10 | >10 |
| OVCAR-3 | Ovarian Cancer | >10 | >10 | >10 |
| OVCAR-4 | Ovarian Cancer | >10 | >10 | >10 |
| OVCAR-5 | Ovarian Cancer | >10 | >10 | >10 |
| OVCAR-8 | Ovarian Cancer | >10 | >10 | >10 |
| SK-OV-3 | Ovarian Cancer | >10 | >10 | >10 |
| NCI-ADR-RES | Ovarian Cancer | >10 | >10 | >10 |
| 786-0 | Renal Cancer | >10 | >10 | >10 |
| A498 | Renal Cancer | >10 | >10 | >10 |
| ACHN | Renal Cancer | >10 | >10 | >10 |
| CAKI-1 | Renal Cancer | >10 | >10 | >10 |
| RXF 393 | Renal Cancer | >10 | >10 | >10 |
| SN12C | Renal Cancer | >10 | >10 | >10 |
| TK-10 | Renal Cancer | >10 | >10 | >10 |
| UO-31 | Renal Cancer | >10 | >10 | >10 |
| PC-3 | Prostate Cancer | >10 | >10 | >10 |
| DU-145 | Prostate Cancer | >10 | >10 | >10 |
| MCF7 | Breast Cancer | >10 | >10 | >10 |
| MDA-MB-231/ATCC | Breast Cancer | >10 | >10 | >10 |
| HS 578T | Breast Cancer | >10 | >10 | >10 |
| BT-549 | Breast Cancer | >10 | >10 | >10 |
| T-47D | Breast Cancer | >10 | >10 | >10 |
| MDA-MB-435 | Melanoma | >10 | >10 | >10 |
| LOX IMVI | Melanoma | >10 | >10 | >10 |
| MALME-3M | Melanoma | >10 | >10 | >10 |
| M14 | Melanoma | >10 | >10 | >10 |
| SK-MEL-2 | Melanoma | >10 | >10 | >10 |
| SK-MEL-5 | Melanoma | >10 | >10 | >10 |
| SK-MEL-28 | Melanoma | >10 | >10 | >10 |
| UACC-62 | Melanoma | >10 | >10 | >10 |
| UACC-257 | Melanoma | >10 | >10 | >10 |
| NCI-H226 | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| NCI-H23 | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| NCI-H322M | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| NCI-H460 | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| NCI-H522 | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| A549/ATCC | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| EKVX | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| HOP-62 | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| HOP-92 | Non-Small Cell Lung Cancer | >10 | >10 | >10 |
| COLO 205 | Colon Cancer | >10 | >10 | >10 |
| HCC-2998 | Colon Cancer | >10 | >10 | >10 |
| HCT-116 | Colon Cancer | >10 | >10 | >10 |
| HCT-15 | Colon Cancer | >10 | >10 | >10 |
| HT29 | Colon Cancer | >10 | >10 | >10 |
| KM12 | Colon Cancer | >10 | >10 | >10 |
| SW-620 | Colon Cancer | >10 | >10 | >10 |
| K-562 | Leukemia | >10 | >10 | >10 |
| HL-60(TB) | Leukemia | >10 | >10 | >10 |
| MOLT-4 | Leukemia | >10 | >10 | >10 |
| RPMI-8226 | Leukemia | >10 | >10 | >10 |
| SR | Leukemia | >10 | >10 | >10 |
Data sourced from the primary literature on Tandyukisins.[1][2] A value of ">10" indicates a GI50 greater than the highest tested concentration.
Experimental Protocols: Cytotoxicity Assays
The cytotoxic activity of Tandyukisin D and its analogs is typically determined using cell viability assays. A commonly employed method is the MTT assay.[3][4]
Principle of the MTT Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Generalized MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Tandyukisin D) and incubated for a specific period (e.g., 48 or 72 hours). Control wells with untreated cells and wells with a vehicle control (the solvent used to dissolve the compound) are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The GI50 value is then calculated from the dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the isolation, characterization, and evaluation of the cytotoxic properties of a novel natural product like Tandyukisin D.
Caption: A generalized workflow for natural product drug discovery, from isolation to biological evaluation.
Hypothetical Mechanism of Action and Future Directions
Given that the specific molecular target of Tandyukisin D is unknown, its cytotoxic effects could be mediated through various mechanisms common to other cytotoxic natural products. These may include the induction of apoptosis (programmed cell death), cell cycle arrest, or interference with key cellular processes.
The selective cytotoxicity of Tandyukisin D against certain central nervous system cancer cell lines suggests a potential for targeted activity. Future research will need to focus on elucidating the precise mechanism of action and identifying the direct binding partner(s) of Tandyukisin D aglycon. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to achieve this. A deeper understanding of its molecular interactions is crucial for its potential development as a therapeutic agent.
The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the cytotoxic mechanism of Tandyukisin D.
Caption: A hypothetical mechanism of action for Tandyukisin D aglycon, postulating a binding event that triggers downstream signaling leading to cell death.
References
- 1. Determination of the Chemical Structures of Tandyukisins B–D, Isolated from a Marine Sponge-Derived Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the chemical structures of tandyukisins B-D, isolated from a marine sponge-derived fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - PL [thermofisher.com]
A Comparative Analysis of the Biological Activities of Cucurbitane-Type Triterpenoids from Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the biological activities of cucurbitane-type triterpenoids isolated from Momordica charantia (bitter melon). While specific data for Taikuguasin D aglycon remains limited in publicly accessible literature, this document offers a comparative analysis of closely related and well-characterized triterpenoids from the same plant source. The following sections present quantitative data on their cytotoxic and anti-inflammatory effects, detailed experimental protocols for the cited assays, and diagrams of relevant signaling pathways to support further research and drug development endeavors.
Comparative Biological Activity of Momordica charantia Triterpenoids
The following tables summarize the cytotoxic and anti-inflammatory activities of selected cucurbitane-type triterpenoids from Momordica charantia.
Table 1: Cytotoxic Activity of Cucurbitane-Type Triterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Momordicine I | RAW 264.7 (murine macrophages) | MTT | ~25 | [1][2] |
| Momordicine I | 3T3-L1 (murine preadipocytes) | MTT | ~50 | [1][2] |
| Kaguaovin L | MCF-7 (human breast cancer) | Not specified | - | [3] |
| Kaguaovin L | HEp-2 (human laryngeal cancer) | Not specified | - | [3] |
| Kaguaovin L | Hep-G2 (human liver cancer) | Not specified | - | [3] |
| Kaguaovin L | WiDr (human colon cancer) | Not specified | - | [3] |
Note: Specific IC50 values for Kaguaovin L were not provided in the abstract.
Table 2: Anti-inflammatory Activity of Cucurbitane-Type Triterpenoids
| Compound | Cell Line | Assay | Effect | Reference |
| (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | RAW 264.7 | LPS-induced NO production | Inhibition | [1][2] |
| Momordicine I | RAW 264.7 | LPS-induced iNOS expression | Reduction at 10 µM | [2] |
| Kaguaovin L | RAW 264.7 | LPS-induced NO production | Moderate inhibition | [3] |
| Various Cucurbitanes (1-15) | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS-induced pro-inflammatory cytokine (IL-6, IL-12 p40, TNF-α) production | Potent inhibition | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., triterpenoids) and include appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl) to dissolve the formazan crystals.[9] The plate should be gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12]
Protocol:
-
Cell Culture and Plating: Culture RAW 264.7 murine macrophage cells and seed them in a 96-well plate at a density of approximately 1 x 10^5 cells/well. Incubate for 24 hours to allow for adherence.[9][13]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.[12]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control). Incubate for 24 hours.[12]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[13]
Signaling Pathway Diagrams
The biological activities of cucurbitane-type triterpenoids are often mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.
Caption: NF-κB Signaling Pathway Activation.
Caption: Nrf2 Signaling Pathway Activation.
References
- 1. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [mdpi.com]
- 3. Cucurbitane-type triterpenoids from the vines of Momordica charantia and their anti-inflammatory, cytotoxic, and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. protocols.io [protocols.io]
- 9. thaiscience.info [thaiscience.info]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
